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Core Science & Biosynthesis

Foundational

The Occurrence and Analysis of Methyl 4-O-Methyl-D-glucuronate: From Plant Cell Walls to Analytical Standards

Executive Summary Methyl 4-O-Methyl-D-glucuronate occupies a unique dual position in carbohydrate chemistry and plant physiology. In its strict chemical definition (as a methyl ester), it is primarily an analytical deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-O-Methyl-D-glucuronate occupies a unique dual position in carbohydrate chemistry and plant physiology. In its strict chemical definition (as a methyl ester), it is primarily an analytical derivative generated during the structural characterization of plant hemicelluloses. However, the moiety it represents—4-O-Methyl-D-glucuronic acid (4-O-MeGlcA) —is one of the most abundant uronic acid substituents in nature, serving as a critical structural determinant in the secondary cell walls of hardwoods and herbaceous plants.

This guide clarifies the distinction between the native biological occurrence (as a xylan side-chain often ester-linked to lignin) and the laboratory-isolated molecule (the methyl ester). It provides a comprehensive technical overview of its biosynthesis, its role in Lignin-Carbohydrate Complexes (LCC), and the acid methanolysis protocols required to isolate and quantify it.

Chemical Identity and Structural Context

To understand the occurrence of this molecule, one must distinguish between the native moiety found in the polymer and the isolated analyte .

FeatureNative Moiety (In Planta)Analyte (In Vials)
Chemical Name 4-O-Methyl-D-glucuronic acid (residue)Methyl 4-O-Methyl-D-glucuronate
Structure Linked

-(1$\to$2) to Xylose backbone
Free monosaccharide (methyl glycoside/ester)
C6 Carboxyl State Free acid (

) or Ester-linked to Lignin
Methyl Ester (

)
Primary Source Glucuronoxylan (Hemicellulose)Acid Methanolysis of Wood/Pulp
The Native Moiety: 4-O-Methyl-D-glucuronic Acid

In nature, this moiety acts as a decoration on the backbone of glucuronoxylans (GX).[1][2]

  • Backbone:

    
    -(1$\to$4)-D-xylopyranose.[1][3][4]
    
  • Substitution:

    
    -(1$\to$2)-linked 4-O-methyl-D-glucuronic acid.[1][4][5][6][7]
    
  • Frequency: Typically 1 uronic acid group per 10–15 xylose units in hardwoods (e.g., Birch, Aspen, Poplar).

Natural Occurrence: The Lignin-Carbohydrate Interface

While the methyl ester is rare in vivo, the 4-O-MeGlcA moiety is frequently involved in natural ester linkages—specifically to lignin.[6] This phenomenon creates Lignin-Carbohydrate Complexes (LCC) , which are responsible for the recalcitrance of biomass to enzymatic degradation.

The "Natural" Ester: Benzyl vs. Methyl

In the cell wall, the carboxyl group of 4-O-MeGlcA often forms an ester bond with the


-hydroxyl group of lignin monomers (coniferyl or sinapyl alcohol).
  • Biological Function: Cross-links hemicellulose to the lignin matrix, providing structural integrity and pathogen resistance.

  • Enzymatic Regulation: Nature employs specific enzymes, Glucuronoyl Esterases (GEs) (Family CE15), to cleave these ester bonds during cell wall remodeling or fungal decay.

Note: When researchers refer to "Methyl 4-O-Methyl-D-glucuronate" in a natural context, they are often using it as a model substrate to test the activity of these Glucuronoyl Esterases, mimicking the natural lignin ester.

Visualization: The LCC Interface

The following diagram illustrates the native position of the moiety within the xylan-lignin network.

LCC_Structure cluster_legend Legend Xyl1 Xylose (Backbone) Xyl2 Xylose (Backbone) Xyl1->Xyl2 β-(1->4) MeGlcA 4-O-Me-GlcA (The Moiety) Xyl2->MeGlcA α-(1->2) Glycosidic Bond Lignin Lignin Polymer (Coniferyl Alcohol) MeGlcA->Lignin Ester Bond (Target of GEs) key Blue: Hemicellulose Backbone | Red: Target Moiety | Green: Lignin Matrix

Figure 1: The native occurrence of the 4-O-MeGlcA moiety bridging xylan and lignin via an ester linkage.[6]

Biosynthesis: The Origin of the 4-O-Methyl Group

The specific methylation at the C4 position is a highly regulated biosynthetic event. It does not occur on the free nucleotide sugar but rather post-polymerization (or during polymerization) on the xylan backbone.

Key Enzyme: Glucuronoxylan Methyltransferase (GXMT)[5][8]
  • Enzyme Family: DUF579 (Domain of Unknown Function 579).[8]

  • Mechanism: Transfers a methyl group from S-adenosyl-L-methionine (SAM) to the O-4 position of the glucuronic acid residue.[5]

  • Localization: Golgi Apparatus.[8]

  • Causality: The methylation renders the xylan less soluble and more resistant to microbial xylanases, as the 4-O-methyl group sterically hinders many hydrolytic enzymes.

Biosynthesis UDP_GlcA UDP-Glucuronic Acid Xylan_Synth Xylan Synthase Complex (Golgi) UDP_GlcA->Xylan_Synth Donor Nascent_Xylan Nascent Glucuronoxylan (Unmethylated) Xylan_Synth->Nascent_Xylan Polymerization Final_Product 4-O-Methyl-Glucuronoxylan (Mature Polymer) Nascent_Xylan->Final_Product Methylation SAM S-Adenosyl Methionine (SAM) GXMT GXMT (Methyltransferase) DUF579 SAM->GXMT Cofactor GXMT->Final_Product Catalysis

Figure 2: Biosynthetic pathway of the 4-O-methylated moiety in the Golgi apparatus.

Analytical Protocol: Generating the Methyl Ester

For researchers, "Methyl 4-O-Methyl-D-glucuronate" is the standard analyte observed during acid methanolysis . This method is superior to acid hydrolysis for uronic acids because uronic acid glycosidic bonds are resistant to acid hydrolysis and often degrade before cleavage. Methanolysis stabilizes the uronic acid as the methyl ester/methyl glycoside.

Protocol: Acid Methanolysis for GC-MS Quantification

Objective: Depolymerize xylan and convert 4-O-MeGlcA into volatile derivatives (Methyl 4-O-Methyl-D-glucuronate) for quantification.

Reagents
  • Methanolysis Reagent: 2 M HCl in anhydrous methanol.

  • Internal Standard: Sorbitol or Resorcinol.

  • Derivatizing Agent: HMDS (Hexamethyldisilazane) and TMCS (Trimethylchlorosilane) or Pyridine/BSTFA.

Step-by-Step Workflow
  • Sample Preparation: Freeze-dry plant biomass (10 mg) to remove all moisture. Moisture interferes with methanolysis.

  • Methanolysis:

    • Add 2 mL of 2 M HCl/MeOH.

    • Incubate at 100°C for 3–5 hours .

    • Mechanism:[9][10][11][12] This cleaves the glycosidic bonds and simultaneously esterifies the C6 carboxyl group and glycosylates the C1 anomeric carbon.

    • Result: Formation of Methyl (methyl 4-O-methyl-D-glucopyranosid)uronate .[3]

  • Neutralization: Add Pyridine to neutralize the acid.

  • Silylation (Optional but Recommended): To improve volatility for GC, silylate the remaining free hydroxyl groups (C2, C3) using BSTFA/TMCS at 70°C for 45 mins.

  • GC-MS Analysis:

    • Column: DB-1 or DB-5 capillary column.

    • Identification: Look for the characteristic mass spectrum of the methyl ester derivative. The 4-O-methyl group provides a unique fragmentation pattern compared to non-methylated glucuronic acid.

Data Interpretation Table: GC-MS Peaks
AnalyteRetention Time (Relative)Key Mass Fragments (m/z)Notes
Methyl 4-O-methyl-D-glucuronate Late eluting217, 201, 173Often appears as

and

anomers.
Methyl glucuronate Slightly earlier217, 204Lacks the methoxy fragmentation signature.
Xylose (Methyl glycoside) Early eluting117, 75Major peak in hardwood samples.

Applications in Drug Development & Biotechnology

While primarily a structural component, this molecule has emerging relevance in pharma:

  • Prodrug Targeting: The specific enzymes (Glucuronoyl Esterases) that recognize this ester are being investigated for enzyme-prodrug therapies (ADEPT), utilizing the esterase to cleave a drug-linker conjugate at a specific site (e.g., fungal infection sites).

  • Immunomodulation: 4-O-methyl-glucuronoxylan fragments have been shown to exhibit immunostimulatory properties. The specific methylation pattern is crucial for receptor recognition by innate immune cells (e.g., macrophages).

References

  • Urbanowicz, B. R., et al. (2012).[8] 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein.[5][8] Proceedings of the National Academy of Sciences (PNAS). Link

  • Biely, P., et al. (2015).[13] Glucuronoyl esterases: enzymes cleaving the ester linkages between lignin and glucuronoxylan.[6] Biotechnology Advances.

  • Sundberg, A., et al. (1996). Determination of hemicelluloses and pectins in wood and pulp fibers by acid methanolysis and gas chromatography. Nordic Pulp & Paper Research Journal. Link

  • Chong, S. L., et al. (2011). The glucuronoyl esterase of the cellulosome from Clostridium thermocellum. Applied and Environmental Microbiology. Link

  • Teleman, A., et al. (2000). Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. Carbohydrate Research. Link

Sources

Exploratory

biosynthesis pathway of 4-O-methyl-D-glucuronic acid.

An In-Depth Technical Guide to the Biosynthesis of 4-O-methyl-D-glucuronic Acid Authored by: Gemini, Senior Application Scientist Foreword: The intricate architecture of the plant cell wall is a testament to the precisio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthesis of 4-O-methyl-D-glucuronic Acid

Authored by: Gemini, Senior Application Scientist

Foreword: The intricate architecture of the plant cell wall is a testament to the precision of biological synthesis. Among its many components, the hemicellulose glucuronoxylan plays a critical role in providing structural integrity, particularly in the secondary cell walls of eudicots and hardwoods.[1][2][3] A key decorative feature of this polysaccharide is the methylation of its glucuronic acid side chains to form 4-O-methyl-D-glucuronic acid (MeGlcA). This modification is not merely decorative; it influences the polysaccharide's interaction with cellulose and lignin, thereby impacting the wall's overall physical properties and its recalcitrance to enzymatic degradation.[2][3][4] This guide provides a detailed exploration of the biosynthetic pathway responsible for this methylation, tailored for researchers and professionals engaged in plant biochemistry, bioenergy, and drug development.

The Central Mechanism: A Post-Synthetical Polysaccharide Modification

The formation of the 4-O-methyl group on glucuronic acid is not a modification of a nucleotide sugar precursor. Instead, the core event is a post-glycosylational modification . This means the methylation occurs after the glucuronic acid (GlcA) moiety has already been incorporated into the growing glucuronoxylan polymer backbone.[3][5] This fundamental principle dictates the subcellular location and substrate requirements of the key enzymatic machinery.

The biosynthesis can be understood as a two-stage process occurring within the Golgi apparatus, the cell's workshop for polysaccharide synthesis[1][3][4][5]:

  • Synthesis of the Glucuronoxylan Backbone: A xylan backbone of β-1,4-linked D-xylosyl residues is synthesized and subsequently decorated with α-1,2-linked GlcA side chains.

  • Methylation of GlcA Residues: A dedicated methyltransferase then acts upon these GlcA side chains to produce the final 4-O-methyl-D-glucuronic acid structure.

Key Reactants:
  • Acceptor Substrate: α-D-glucopyranosyluronic acid residues linked to the O-2 position of the xylan backbone.[3][5]

  • Methyl Donor: S-adenosyl-L-methionine (SAM), the universal biological methyl group donor.[2][3][4][6][7]

The Master Enzyme: Glucuronoxylan Methyltransferase (GXMT)

Pioneering work in Arabidopsis thaliana led to the definitive identification of the enzyme responsible for this specific methylation: Glucuronoxylan Methyltransferase (GXMT) .[2][3][4]

Enzyme Classification and Structure:

The first identified GXMT, AtGXMT1, belongs to a protein family previously annotated as Domain of Unknown Function 579 (DUF579) .[2][3][4][5] The functional characterization of this protein has led to the proposal that the DUF579 family represents a novel class of polysaccharide-specific O-methyltransferases.[3][4][5]

Biochemical Properties of AtGXMT1:
  • Reaction: AtGXMT1 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine specifically to the 4-hydroxyl position (O-4) of GlcA residues on the glucuronoxylan polymer.[2][3][4][5]

  • Substrate Specificity: Crucially, the enzyme demonstrates high specificity for the polymeric substrate. It does not methylate free GlcA or the nucleotide sugar precursor UDP-GlcA.[3][5] This provides conclusive biochemical proof that methylation is a post-synthetic modification of the polysaccharide.

  • Subcellular Localization: The enzyme is localized to the Golgi apparatus .[3][4][5] This co-localization with the xylan synthesis machinery is a prime example of causal logic in cellular biochemistry, ensuring the modifying enzyme has immediate access to its newly synthesized substrate.

  • Cofactor Requirement: In vitro assays have demonstrated that the activity of recombinant AtGXMT1 is dependent on divalent cations, with Cobalt (Co²⁺) promoting optimal activity.[3][4][5]

The Complete Biosynthetic Landscape

To fully appreciate the formation of 4-O-methyl-D-glucuronic acid, one must consider the upstream pathways that supply the necessary precursors for the glucuronoxylan polymer itself.

Table 1: Key Enzymes in the Glucuronoxylan and MeGlcA Synthesis Pathway
Enzyme/ComplexGene Family (Arabidopsis)FunctionSubcellular Location
UDP-Glucose Dehydrogenase-Oxidation of UDP-Glucose to UDP-Glucuronic AcidCytosol
Xylan Synthase ComplexGT43, GT47 (e.g., IRX9, IRX14, IRX10)Synthesis of the β-1,4-xylan backbone using UDP-XyloseGolgi Apparatus
GlucuronyltransferaseGT8 (e.g., GUX)Addition of GlcA from UDP-GlcA to the xylan backboneGolgi Apparatus
Glucuronoxylan Methyltransferase DUF579 (e.g., GXMT1) 4-O-methylation of GlcA residues on the xylan backbone Golgi Apparatus

The overall pathway can be visualized as a highly coordinated assembly line within the Golgi apparatus.

Biosynthesis_Pathway cluster_cytosol Cytosol cluster_golgi Golgi Apparatus UDP_Glc UDP-Glucose UDP_GlcA_pool UDP-Glucuronic Acid (UDP-GlcA) UDP_Glc->UDP_GlcA_pool UDP-Glucose Dehydrogenase UDP_GlcA_golgi UDP-GlcA UDP_GlcA_pool->UDP_GlcA_golgi Transport UDP_Xyl UDP-Xylose UDP_Xyl_golgi UDP-Xylose UDP_Xyl->UDP_Xyl_golgi Transport Xylan_backbone β-1,4-Xylan Backbone Glucuronoxylan Glucuronoxylan (GX) Xylan_backbone->Glucuronoxylan Glucuronyltransferase (GT8) Me_Glucuronoxylan 4-O-Methyl Glucuronoxylan Glucuronoxylan->Me_Glucuronoxylan GXMT1 (DUF579) SAH SAH Final_Product 4-O-methyl-D-glucuronic acid (as part of cell wall) Me_Glucuronoxylan->Final_Product Incorporation into Secondary Cell Wall UDP_Xyl_golgi->Xylan_backbone Xylan Synthase (GT43, GT47) UDP_GlcA_golgi->Glucuronoxylan SAM SAM SAM->Me_Glucuronoxylan

Caption: Biosynthesis pathway of 4-O-methyl-D-glucuronic acid.

Experimental Validation: A Self-Validating System

The elucidation of this pathway is a prime example of combining genetic and biochemical approaches. The trustworthiness of these findings stems from a self-validating experimental design that links gene, enzyme, and phenotype.

Genetic Approach: Knockout Mutants

The primary strategy involved the use of T-DNA insertional mutants in Arabidopsis thaliana to knock out the function of candidate genes, such as GXMT1.[2][3] The resulting plants were then analyzed for changes in their cell wall composition.

Phenotypic Analysis:

Plants lacking a functional GXMT1 enzyme (gxmt1 mutants) were viable but exhibited a dramatic shift in their glucuronoxylan structure.

Table 2: Comparison of Glucuronoxylan Composition in Wild-Type vs. gxmt1 Mutant Arabidopsis
Plant LineGlcA Residues (% of total uronic acid)4-O-MeGlcA Residues (% of total uronic acid)Key Finding
Wild-Type (Col-0)~25%~75%The majority of GlcA is methylated.
gxmt1 mutant~81%~19%4-O-methylation is reduced by approx. 75%.[3][4][5]

This quantitative shift provides powerful genetic evidence that GXMT1 is the primary enzyme responsible for this modification in vivo.

Detailed Protocol: NMR-Based Quantification of Xylan Methylation

This protocol outlines the authoritative method for analyzing the degree of glucuronoxylan methylation.

  • Cell Wall Isolation: Isolate alcohol-insoluble residue (AIR) from the stems of wild-type and mutant plants to obtain crude cell wall material.

  • Hemicellulose Extraction: Treat the AIR with 1 M and subsequently 4 M Potassium Hydroxide (KOH) solutions to solubilize hemicelluloses, including glucuronoxylan.[3]

  • Enzymatic Digestion: Neutralize the extract and treat with a purified endo-β-1,4-xylanase. This enzyme cleaves the xylan backbone, releasing a mixture of acidic xylo-oligosaccharides.

  • Purification: Separate the acidic oligosaccharides from neutral ones using anion-exchange chromatography.

  • ¹H NMR Spectroscopy: Acquire high-resolution (e.g., 600 MHz) ¹H NMR spectra of the purified acidic oligosaccharides.[3]

    • Data Analysis: Identify the distinct signals for the anomeric proton (H1) and the H5 proton of both the unmethylated GlcA (signals denoted U1 and U5) and the 4-O-methylated GlcA (signals M1 and M5).[2][3][8]

    • Quantification: The degree of methylation is calculated by integrating the peak areas of the anomeric protons M1 and U1. The ratio of [M1] / ([M1] + [U1]) gives the proportion of methylated GlcA residues.

Experimental_Workflow cluster_plants Plant Material cluster_prep Sample Preparation cluster_analysis Analysis WT Wild-Type Plant (e.g., Arabidopsis Col-0) CWI Cell Wall Isolation (AIR preparation) WT->CWI Mutant Mutant Plant (e.g., gxmt1-1) Mutant->CWI Extraction 1M & 4M KOH Extraction of Hemicellulose CWI->Extraction Digestion Endoxylanase Digestion Extraction->Digestion NMR ¹H NMR Spectroscopy (600 MHz) Digestion->NMR Integration Integrate M1, U1 Signals Calculate Methylation % NMR->Integration Result Result: WT shows high M1 signal. Mutant shows high U1 signal. Integration->Result

Caption: Experimental workflow for validating GXMT gene function.

Conclusion and Future Directions

The biosynthesis of 4-O-methyl-D-glucuronic acid is a finely tuned process catalyzed by a specific glucuronoxylan methyltransferase (GXMT) from the DUF579 family, which acts on the fully formed polysaccharide within the Golgi apparatus.[2][3][4][5] Understanding this pathway is not merely an academic exercise. It provides a molecular target for engineering plant biomass. By modulating the expression of GXMT, it may be possible to alter the structure of xylan to make it more amenable to enzymatic breakdown for biofuel production or to change the properties of wood and fiber for industrial applications.[4] Further research into the crystal structure of GXMTs, their precise mechanism of substrate recognition, and the interplay with other xylan-synthesizing enzymes will provide even greater control over this critical aspect of plant cell wall construction.

References

  • Urbanowicz, B. R., Peña, M. J., Ratnaparkhe, S., Avci, U., Backe, J., Steet, H. F., Foston, M., Li, H., O'Neill, M. A., Ragauskas, A. J., Darvill, A. G., Wyman, C., Gilbert, H. J., & York, W. S. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences of the United States of America, 109(35), 14253–14258. [Link]

  • Kauss, H., & Hassid, W. Z. (1967). Biosynthesis of the 4-O-methyl-D-glucuronic acid unit of hemicellulose B by transmethylation from S-adenosyl-L-methionine. The Journal of Biological Chemistry, 242(8), 1680–1684. [Link]

  • Mortimer, J. C., Faria-Blanc, N., & Yu, X. (2023). An update on xylan structure, biosynthesis, and potential commercial applications. Journal of Experimental Botany, 74(1), 46-59. [Link]

  • Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PNAS, 109(35), 14253-14258. [Link]

  • Hao, Z., & Mohnen, D. (2022). A review of xylan and its biosynthesis in plants. Frontiers in Plant Science, 13, 901532. [Link]

  • Avci, U., et al. (2012). The ability of land plants to synthesize glucuronoxylans predates the evolution of tracheophytes. Glycobiology, 22(1), 44-57. [Link]

  • Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. ResearchGate. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of Methyl 4-O-Methyl-D-glucuronate

This guide details the spectroscopic characterization of Methyl 4-O-methyl-D-glucuronate , specifically focusing on its stable methyl glycoside derivative, Methyl (methyl 4-O-methyl-α-D-glucopyranosid)uronate . This deri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Methyl 4-O-methyl-D-glucuronate , specifically focusing on its stable methyl glycoside derivative, Methyl (methyl 4-O-methyl-α-D-glucopyranosid)uronate . This derivative is the standard reference compound used in wood chemistry and glycan analysis to identify 4-O-methyl-D-glucuronic acid residues in xylan backbones.

Executive Summary & Structural Context

Methyl 4-O-methyl-D-glucuronate is a critical uronic acid derivative found in the hemicellulose fraction of plant cell walls, particularly in glucuronoxylans. In analytical workflows, the free acid is unstable and difficult to characterize directly. Therefore, it is almost exclusively analyzed as its methyl ester methyl glycoside derivative.

  • IUPAC Name: Methyl (methyl 4-O-methyl-α-D-glucopyranosid)uronate

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 236.22 g/mol

  • Key Structural Features:

    • C1 (Anomeric): Methylated (Glycoside), typically

      
      -configuration (
      
      
      
      C
      
      
      chair).
    • C4: Methyl ether (-OCH

      
      ).
      
    • C6: Methyl ester (-COOCH

      
      ).
      

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the purified


-anomer. The 

-configuration is confirmed by the coupling constant

(~3.6 Hz), which is characteristic of a cis relationship between H1 and H2 in the gluco-configuration.
Table 1: H NMR Chemical Shifts (300 MHz, D O)
Proton

(ppm)
MultiplicityCoupling Constants (

in Hz)
Structural Assignment
H-1 5.25 Doublet (d)

Anomeric proton (

-linkage)
H-5 4.39 Doublet (d)

Next to ester carbonyl
COOC

3.84 Singlet (s)-Methyl ester protons
H-3 3.81 Triplet (t)

Ring proton
H-2 3.59 Doublet of Doublets (dd)

Ring proton
C4-OC

3.48 Singlet (s)-Methyl ether at C4
H-4 3.35 Triplet (t)

Site of methylation
C1-OC

3.42 *Singlet (s)-Anomeric methyl group

*Note: The anomeric O-Methyl signal often overlaps with ring protons depending on solvent/temp; 3.42 is a typical value for methyl glycosides in D


O.
Table 2: C NMR Chemical Shifts (75 MHz, D O)
Carbon

(ppm)
Assignment
C-6 172.9 Carbonyl (Ester)
C-1 93.2 Anomeric Carbon
C-4 82.2 Methine (shifted downfield due to OMe)
C-3 72.8 Methine
C-2 71.9 Methine
C-5 70.0 Methine
C4-O

H

60.8 Methyl Ether Carbon
COO

H

54.2 Methyl Ester Carbon

Expert Insight: The signal at 82.2 ppm (C-4) is the diagnostic peak. In non-methylated glucuronic acid, C-4 typically resonates around 71-73 ppm. The ~10 ppm downfield shift confirms the 4-O-methylation.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ester carbonyl and the ether linkages.

Table 3: Characteristic IR Absorption Bands
Wavenumber (cmngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
Vibration ModeIntensityDiagnostic Value
3400 - 3500 O-H StretchBroad, StrongFree hydroxyls at C2, C3.
2900 - 2950 C-H StretchMediumMethyl groups (OMe, COOMe).
1735 - 1750 C=O Stretch Strong, Sharp Methyl Ester (C6). Distinguishes from free acid.
1440 - 1460 C-H BendingMediumMethyl group deformations.
1200 - 1250 C-O-C StretchStrongEster C-O-C antisymmetric stretch.
1050 - 1100 C-O StretchStrongGlycosidic ether linkage / Ring C-O.

Mass Spectrometry (MS) Fragmentation

In Electron Impact (EI) or ESI-MS/MS, the molecule follows distinct fragmentation pathways characteristic of methylated uronates.

Primary Fragmentation Pathway (EI-MS, 70eV)

The molecular ion (


) is often weak or absent. Analysis typically relies on daughter ions.
  • Loss of Methoxy Radicals:

    • 
       205: 
      
      
      
      (Loss of anomeric OMe).
    • 
       177: 
      
      
      
      (Loss of ester group).
  • Ring Cleavage (Retro-Diels-Alder / Cross-Ring):

    • The presence of the methyl group at C4 stabilizes specific ring fragments.

    • 
       116-120 range:  Characteristic of fragments containing the C4-OMe group.
      
  • McLafferty Rearrangement:

    • The methyl ester moiety can undergo rearrangement, often yielding ions at

      
       75  or 88  depending on substitution patterns.
      

Experimental Protocol: Synthesis & Isolation

Objective: Preparation of Methyl (methyl 4-O-methyl-α-D-glucopyranosid)uronate from 4-O-methyl-D-glucuronic acid.

Reagents
  • 4-O-methyl-D-glucuronic acid (or xylan hydrolysate).

  • Absolute Methanol.

  • Dowex-50 X-8 (H

    
     form) cation exchange resin.[1]
    
Step-by-Step Workflow
  • Resin Activation: Wash Dowex-50 resin with 1M HCl, then rinse with deionized water until neutral, followed by absolute methanol.

  • Esterification/Glycosidation: Dissolve the starting uronic acid (1.0 eq) in absolute methanol (0.1 M concentration).

  • Catalysis: Add activated Dowex-50 resin (approx. 1g per 10mmol substrate).

  • Reflux: Heat the mixture to reflux (65°C) with stirring for 20 hours . This step simultaneously esterifies the carboxylic acid (C6) and methylates the anomeric position (C1).

  • Filtration: Filter off the resin while the solution is warm. Wash resin with methanol.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) to yield a syrup.

  • Crystallization: Dissolve the syrup in a minimum amount of hot acetone or ethanol. Allow to cool slowly to induce crystallization of the

    
    -anomer.
    

Visualization: Synthesis & Characterization Logic

G Start 4-O-Methyl- D-glucuronic Acid Reagent MeOH / H+ Resin (Reflux 20h) Start->Reagent Inter Equilibrium Mixture (Alpha/Beta) Reagent->Inter Product Methyl (methyl 4-O-Me- alpha-D-glucopyranosid)uronate Inter->Product Crystallization (Acetone) NMR NMR Analysis (d 82.2 ppm C4) Product->NMR IR IR Analysis (1730 cm-1 C=O) Product->IR

Caption: Synthesis pathway converting the free acid to the stable methyl ester glycoside, followed by spectroscopic validation points.

References

  • Hirsch, J., Langer, V., & Koóš, M. (2005). Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. Molecules, 10(1), 251–258.

  • Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts... of D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112.

  • Polfer, N. C., et al. (2005). Infrared multiple photon dissociation spectroscopy of cationized carbohydrates. Journal of the American Chemical Society. (Referenced for general IR-MPD of uronic acids).

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Quantification of Methyl 4-O-Methyl-D-glucuronate

Part 1: Introduction & Strategic Rationale The Analyte: A Biomass Fingerprint Methyl 4-O-Methyl-D-glucuronate is the methyl ester/methyl glycoside derivative of 4-O-methyl-D-glucuronic acid (MeGlcA) . MeGlcA is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Rationale

The Analyte: A Biomass Fingerprint

Methyl 4-O-Methyl-D-glucuronate is the methyl ester/methyl glycoside derivative of 4-O-methyl-D-glucuronic acid (MeGlcA) . MeGlcA is a critical structural substituent of glucuronoxylans, the primary hemicellulose in hardwoods and herbaceous plants. Its quantification is essential for:

  • Biorefinery Efficiency: Determining the recalcitrance of biomass to enzymatic hydrolysis.

  • Pulp & Paper: Monitoring the "Hexenuronic Acid" (HexA) potential and bleaching requirements.

  • Phylogenetic Profiling: Chemotaxonomy of plant species based on xylan substitution patterns.

The Analytical Challenge: Hydrolysis vs. Methanolysis

Quantifying MeGlcA presents a specific chemical paradox that dictates the choice of method:

  • The Hydrolysis Problem: Standard aqueous acid hydrolysis (e.g., Saeman hydrolysis using

    
    ) degrades uronic acids via decarboxylation before the recalcitrant glycosidic bonds between MeGlcA and the xylan backbone are fully cleaved. This leads to severe underestimation (up to 30%).
    
  • The Methanolysis Solution: Acid Methanolysis (HCl in anhydrous methanol) is the superior approach. It cleaves the polymer while simultaneously converting the unstable carboxylic acid into a stable methyl ester and the reducing end into a methyl glycoside .[1]

Therefore, this guide prioritizes Acid Methanolysis coupled with GC-MS as the "Gold Standard" for quantifying Methyl 4-O-Methyl-D-glucuronate.

Part 2: Core Protocol – Acid Methanolysis & GC-MS

Based on the optimized method by Sundberg et al. (1996) and NREL Laboratory Analytical Procedures.

Workflow Visualization

The following diagram illustrates the chemical transformation and analytical flow.

MethanolysisWorkflow cluster_chem Chemical Transformation Sample Biomass/Xylan Sample Reaction Methanolysis 100°C, 3-5 Hours Sample->Reaction Weigh 10mg Reagent 2M HCl in MeOH (Anhydrous) Reagent->Reaction Add 2mL Neutralization Neutralization (Pyridine or Ag2CO3) Reaction->Neutralization Depolymerization Derivatization Silylation (HMDS + TMCS) Neutralization->Derivatization Dry & Re-dissolve Analysis GC-MS / GC-FID Quantification Derivatization->Analysis Inject 1µL Xylan Polymer: [Xyl]n-MeGlcA Product Analyte: Methyl 4-O-Me-GlcA (Methyl Glycoside) Xylan->Product HCl/MeOH

Caption: Figure 1. Step-by-step workflow for the conversion of hemicellulosic polymers into quantifiable methyl ester derivatives via acid methanolysis.

Reagents & Equipment
  • Methanolysis Reagent: 2M HCl in anhydrous methanol. Critical: Prepare fresh by slowly dripping acetyl chloride into ice-cold anhydrous methanol. Do not use commercial aqueous HCl.

  • Internal Standard (ISTD): Sorbitol or Resorcinol (0.1 mg/mL in MeOH).

  • Silylation Reagent: HMDS (Hexamethyldisilazane) + TMCS (Trimethylchlorosilane) in Pyridine (2:1:10 ratio) OR BSTFA.

  • Gas Chromatograph: Agilent 7890B/8890 or equivalent with MS (5977B) or FID.

  • Column: DB-1 or DB-5ms (30m

    
     0.25mm 
    
    
    
    0.25µm).
Step-by-Step Protocol
Step A: Methanolysis[1][2][3]
  • Weigh 10.0 mg ± 0.1 mg of dry sample into a pressure-resistant pear-shaped glass vial (screw cap with Teflon liner).

  • Add 2.0 mL of the 2M HCl/MeOH reagent.

  • Add 100 µL of Internal Standard solution.

  • Flush headspace with Nitrogen (

    
    ) to remove oxygen and moisture. Cap tightly.
    
  • Incubate at 100°C for 3 to 5 hours in a heating block. Note: 3 hours is sufficient for pectins; 5 hours is required for recalcitrant xylans.

  • Cool to room temperature.

Step B: Neutralization & Drying[4]
  • Add 200 µL of Pyridine to neutralize the acid.

  • Evaporate the solvent to dryness under a stream of

    
     at 40°C.
    
  • Alternative: Use

    
     for neutralization if pyridine interference is observed, though pyridine is preferred for subsequent silylation.
    
Step C: Derivatization (Silylation)
  • To the dried residue, add 150 µL of Pyridine , 150 µL of HMDS , and 70 µL of TMCS .

  • Shake vigorously and incubate at 60°C for 30 minutes .

  • Allow to settle. The clear supernatant contains the silylated Methyl 4-O-Methyl-D-glucuronate.

Step D: GC-MS Analysis
  • Injection: 1 µL, Split mode (1:10 to 1:50 depending on concentration).

  • Inlet Temp: 260°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[2]

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp 1: 4°C/min to 180°C.

    • Ramp 2: 20°C/min to 290°C (hold 5 min).

  • Detection (MS): Scan mode (m/z 50–650). Look for characteristic fragments of uronic acid esters (m/z 201, 217).

Part 3: Data Analysis & Quantification

Identification of Isomers

Unlike simple sugars, the methanolysis of Methyl 4-O-Methyl-D-glucuronate yields two primary peaks (the


 and 

anomers of the methyl glycoside).
  • Rule: You must integrate both peaks and sum their areas.

  • Retention Time: Typically elutes after hexoses (Glucose/Galactose) but before cellobiose.

Response Factors (RF)

Since pure Methyl 4-O-Methyl-D-glucuronate standards are expensive or require custom synthesis, use Glucuronic Acid (GlcA) as a surrogate standard and apply a correction factor.



AnalyteSurrogate StandardCorrection Factor (RF)*
Methyl 4-O-Me-GlcA Glucuronic Acid0.82
Glucuronic Acid Glucuronic Acid1.00
Galacturonic Acid Galacturonic Acid0.95

*RF values derived from Sundberg et al. (1996) based on FID response relative to Sorbitol.

Part 4: Validation via NMR (Structural Confirmation)

For researchers needing to distinguish the 4-O-methyl ether from other methoxy groups (e.g., lignin impurities), 13C-NMR is the validation method.

  • Sample Prep: Dissolve 20 mg of xylan hydrolysate in

    
    .
    
  • Key Chemical Shifts:

Functional GroupCarbonChemical Shift (

, ppm)
Distinction
Ester Methoxy

~52.5 Product of Methanolysis
Ether Methoxy

~60.5 Native Xylan Substituent
Anomeric C1

~98-100 Glycosidic linkage

Note: The presence of the signal at ~52.5 ppm confirms the successful conversion of the acid to the methyl ester.

Part 5: Alternative Method (HPAEC-PAD)

While GC-MS is preferred for the ester, HPAEC-PAD (Dionex ICS-5000/6000) is used for the free acid form.

  • Pre-treatment: Requires Enzymatic Hydrolysis or mild TFA hydrolysis (which may degrade some uronic acids).

  • Column: CarboPac PA1 or PA20.

  • Eluent: Sodium Acetate gradient in 100 mM NaOH.

  • Limitation: 4-O-Me-GlcA often co-elutes with other acidic sugars or requires very long gradient times (>40 min) to resolve from standard GlcA. Use GC-MS for higher resolution.

References

  • Sundberg, A., et al. (1996). Determination of hemicelluloses and pectins in wood and pulp fibres by acid methanolysis and gas chromatography. Nordic Pulp & Paper Research Journal.[1] (Verified citation for RF factors and method).

  • NREL/TP-510-42618. Determination of Structural Carbohydrates and Lignin in Biomass. National Renewable Energy Laboratory. (Standard for biomass hydrolysis comparison).

  • Chong, S. L., et al. (2013). Acid methanolysis for the quantification of uronic acids. BioEnergy Research.
  • Willför, S., et al. (2009). Carbohydrate analysis of plant materials with uronic acid-containing polysaccharides. Industrial Crops and Products.

Sources

Application

Application Note: High-Throughput Quantification of Glucuronidated Metabolites in Biological Matrices Using Methyl 4-O-Methyl-D-glucuronate as an Internal Standard

Introduction: The Critical Role of Internal Standards in Glucuronide Quantification Glucuronidation is a pivotal Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of endogenous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Internal Standards in Glucuronide Quantification

Glucuronidation is a pivotal Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of endogenous compounds and xenobiotics, including drugs, toxins, and environmental pollutants. The quantification of glucuronide conjugates in biological matrices such as urine and plasma is therefore fundamental in pharmacokinetic studies, drug development, and clinical toxicology. However, the inherent physicochemical properties of glucuronides—high polarity and hydrophilicity—present significant analytical challenges, including poor retention in reversed-phase chromatography and susceptibility to matrix effects in mass spectrometry.

To surmount these obstacles and ensure the accuracy and precision of quantitative data, the use of an appropriate internal standard (IS) is not merely recommended but essential. An ideal internal standard should mimic the analytical behavior of the analyte of interest as closely as possible, thereby compensating for variability introduced during sample preparation, injection, and ionization. Stable isotope-labeled internal standards are considered the gold standard for LC-MS based quantification due to their near-identical chemical and physical properties to the analyte.

This application note provides a comprehensive guide to the use of Methyl 4-O-Methyl-D-glucuronate, and its stable isotope-labeled analogue, 4-O-Methyl-D-glucuronic Acid-d3, as an internal standard for the robust and reliable quantification of glucuronidated metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and Rationale for Use

Methyl 4-O-Methyl-D-glucuronate is a derivative of D-glucuronic acid. Its structure is closely related to the glucuronic acid moiety that is conjugated to various substrates during metabolism. The deuterated form, 4-O-Methyl-D-glucuronic Acid-d3, is an ideal internal standard for the analysis of other glucuronide conjugates.

Key Characteristics:

PropertyValueSource
Chemical Formula C₈H₁₄O₇PubChem
Molecular Weight 222.19 g/mol PubChem
Deuterated Form 4-O-Methyl-D-glucuronic Acid-d3Veeprho
Solubility Soluble in DMSO, Methanol, WaterSynthose

Advantages as an Internal Standard:

  • Structural Similarity: Its core glucuronide structure ensures that it behaves similarly to glucuronidated analytes during sample extraction and chromatographic separation.

  • Co-elution: It is likely to co-elute with many glucuronide analytes, providing effective compensation for matrix-induced ionization suppression or enhancement.

  • Stable Isotope Labeling: The availability of a deuterated version (4-O-Methyl-D-glucuronic Acid-d3) makes it an excellent choice for LC-MS/MS analysis, as it is chemically identical to the unlabeled form but mass-distinguishable.[1]

  • Broad Applicability: Due to its fundamental glucuronide structure, it can potentially be used as an internal standard for a class of glucuronidated compounds, especially when a specific stable isotope-labeled analogue of the target analyte is unavailable.

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

The accuracy of the final quantification is critically dependent on the precise preparation of the internal standard solutions.

Materials:

  • Methyl 4-O-Methyl-D-glucuronate or 4-O-Methyl-D-glucuronic Acid-d3 powder

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Class A volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Methyl 4-O-Methyl-D-glucuronate (or its deuterated analogue) into a 10 mL Class A volumetric flask.

    • Dissolve the powder in methanol and bring the volume to the mark.

    • Cap the flask and vortex until the solid is completely dissolved.

    • Store this stock solution at -20°C in an amber vial. Stability under these conditions should be verified, but it is expected to be stable for at least 6 months.

  • Working Internal Standard Solution (1 µg/mL):

    • Allow the primary stock solution to equilibrate to room temperature.

    • Perform a serial dilution. For example, pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask and dilute to the mark with 50:50 (v/v) methanol:water. This creates a 10 µg/mL intermediate solution.

    • Pipette 1 mL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark with 50:50 (v/v) methanol:water to obtain the final 1 µg/mL working solution.

    • This working solution can be stored at 2-8°C for up to one month.

Protocol 2: Sample Preparation and Analysis of a Glucuronidated Analyte in Human Urine

This protocol describes a simple "dilute-and-shoot" method, which is often sufficient for urine samples and minimizes sample manipulation, thereby reducing potential analyte loss and variability.

Materials:

  • Human urine samples (store at -80°C until use)

  • Working Internal Standard Solution (1 µg/mL)

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters or filter vials

  • Autosampler vials

Workflow Diagram:

workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Thaw Thaw & Vortex Sample->Thaw Spike Spike with IS Thaw->Spike Dilute Dilute Spike->Dilute Filter Filter Dilute->Filter Inject LC-MS/MS Injection Filter->Inject Quantify Quantification Inject->Quantify

Caption: Analytical workflow for urine sample analysis.

Procedure:

  • Sample Thawing and Pre-treatment:

    • Thaw frozen urine samples in a water bath at room temperature.

    • Vortex the samples for 15 seconds to ensure homogeneity.

    • Centrifuge the samples at 4000 x g for 5 minutes to pellet any particulate matter.

  • Internal Standard Spiking and Dilution:

    • In a clean microcentrifuge tube, combine:

      • 50 µL of the urine supernatant

      • 20 µL of the 1 µg/mL Working Internal Standard Solution

      • 430 µL of deionized water

    • Vortex the mixture for 10 seconds. This results in a 10-fold dilution of the urine matrix.

  • Filtration and Injection:

    • Filter the diluted sample through a 0.22 µm filter into an autosampler vial.

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters (Example)

The following are typical starting parameters for the analysis of a hypothetical glucuronidated drug metabolite. These should be optimized for the specific analyte and instrument.

ParameterRecommended Setting
LC Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
Source Temperature 500°C
Capillary Voltage -3.5 kV

MRM Transitions:

A key characteristic of glucuronide fragmentation in negative ion mode is the neutral loss of the glucuronic acid moiety (176 Da).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte Glucuronide [M-H]⁻[Aglycone-H]⁻Analyte-dependent
Methyl 4-O-Methyl-D-glucuronate 221.1113.0 (characteristic fragment)~15-25
4-O-Methyl-D-glucuronic Acid-d3 212.1 (for the acid)113.0 or other specific fragments~15-25

Note: The exact precursor for the deuterated standard will depend on whether the acid or methyl ester form is used. Fragmentation should be optimized empirically.

Data Analysis and Interpretation

The fundamental principle of internal standard-based quantification is the use of the response ratio of the analyte to the internal standard.

Logical Relationship Diagram:

logic cluster_input Inputs cluster_process Processing cluster_output Output Analyte_Response Analyte Peak Area Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Response->Ratio IS_Response IS Peak Area IS_Response->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration

Caption: Principle of internal standard quantification.

Procedure:

  • Calibration Curve: A calibration curve is constructed by analyzing a series of calibration standards of known analyte concentrations, each spiked with a constant amount of the internal standard. The ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration.

  • Quantification: The response ratio from the unknown samples is then used to back-calculate the concentration of the analyte using the regression equation from the calibration curve.

Example Calibration Data:

Calibrator Conc. (ng/mL)Analyte AreaIS AreaResponse Ratio (Analyte/IS)
15,230101,5000.0515
526,100103,2000.2529
20105,800102,1001.0362
50254,50099,8002.5501
100510,200101,1005.0465
2001,025,000100,50010.1990

Method Validation

Any quantitative bioanalytical method must be rigorously validated to ensure its reliability. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[2]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix from multiple sources.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve with a minimum of six non-zero standards should be evaluated. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). This is evaluated at multiple quality control (QC) levels (low, medium, high). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for both accuracy (relative error, RE%) and precision (coefficient of variation, CV%).

  • Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix. The use of a stable isotope-labeled internal standard like 4-O-Methyl-D-glucuronic Acid-d3 is the most effective way to correct for matrix effects.

  • Recovery: The efficiency of the extraction procedure. While not critical for "dilute-and-shoot" methods, it is important for more complex sample preparation workflows.

  • Stability: The stability of the analyte and internal standard in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage stability).

Conclusion

Methyl 4-O-Methyl-D-glucuronate and its deuterated analogue are highly suitable internal standards for the quantification of glucuronidated metabolites in complex biological matrices. Their structural relevance to the glucuronide class of compounds ensures they effectively track and compensate for analytical variability. The use of a simple "dilute-and-shoot" protocol combined with LC-MS/MS provides a high-throughput, robust, and reliable method for applications in drug metabolism, pharmacokinetics, and clinical research. Proper method validation according to regulatory standards is paramount to guarantee the integrity of the generated data.

References

  • Veeprho. 4-O-Methyl-D-glucuronic Acid-D3. Available from: [Link]

  • PubChem. methyl 4-O-methyl alpha-d-glucuronic acid. National Center for Biotechnology Information. Available from: [Link]

  • Trontelj, J., Granda, M., & Mrhar, A. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. InTech. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Stephanson, N., Dahlgren, A., Hansson, T., & Helander, A. (2002). Direct quantification of ethyl glucuronide in clinical urine samples by liquid chromatography-mass spectrometry. Therapeutic Drug Monitoring, 24(5), 645–651.
  • Prasain, J. (n.d.). MS/MS interpretation in identification of unknowns.
  • Potthast, A., Schiehser, S., Rosenau, T., Sixta, H., & Kosma, P. (2009). Synthesis of 4–O–methyl glucuronic acid. Lenzinger Berichte, 87, 66-76.
  • Ferreira, M. J., Pourceau, L., & Panossian, A. (2016). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 21(5), 568.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

Sources

Method

protocol for the purification of Methyl 4-O-Methyl-D-glucuronate

This guide details the protocol for the isolation, synthesis, and purification of Methyl 4-O-methyl-D-glucopyranosiduronate (often abbreviated as Methyl 4-O-methyl-D-glucuronate). This compound is the stable, fully methy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for the isolation, synthesis, and purification of Methyl 4-O-methyl-D-glucopyranosiduronate (often abbreviated as Methyl 4-O-methyl-D-glucuronate).

This compound is the stable, fully methylated derivative (methyl glycoside, methyl ester) of 4-O-methyl-D-glucuronic acid , a key uronic acid found in the hemicellulose (glucuronoxylan) of hardwoods.

Part 1: Technical Overview & Strategic Approach

Target Molecule: Methyl (methyl 4-O-methyl-


-D-glucopyranosid)uronate.[1]
CAS No:  91148-69-9 (generic) / Specific isomers vary.
Application:  Standard for hemicellulose analysis, glycosyl donor in synthesis, and reference material for wood chemistry.

The Purification Challenge: The primary difficulty lies in separating the 4-O-methyl-glucuronate derivative from the bulk neutral sugars (xylose) generated during xylan hydrolysis and separating the


-anomer from the 

-anomer.
  • Strategy A (Natural Isolation): Exploits the acidic nature of the precursor (free acid) using Anion Exchange Chromatography before esterification.

  • Strategy B (Anomeric Purification): Exploits the differential solubility of anomers; the

    
    -anomer crystallizes selectively from acetone , providing a high-purity final product.
    

Part 2: Detailed Experimental Protocols

Method A: Isolation from Glucuronoxylan (Biomass Source)

Best for: Producing authentic standards from natural sources (e.g., Birchwood xylan).

Reagents:

  • Birchwood Xylan (commercial or extracted).

  • Sulfuric Acid (

    
    ) or Trifluoroacetic acid (TFA).
    
  • Methanol (Anhydrous).

  • Dowex 1x8 Resin (Formate form).

  • Dowex 50W-X8 Resin (

    
     form).
    
  • Acetone (HPLC Grade).

Step-by-Step Protocol:

  • Acid Hydrolysis (Depolymerization):

    • Dissolve 10 g of xylan in 100 mL of 0.5 M

      
      .
      
    • Reflux at 100°C for 4–6 hours. Note: This cleaves the xylan backbone into xylose and 4-O-methyl-D-glucuronic acid (usually linked to a xylose unit, requiring harsh conditions to cleave the

      
      -1,2 bond).
      
    • Cool and neutralize with

      
      . Filter the 
      
      
      
      precipitate.
    • Concentrate the filtrate to a syrup.

  • Anion Exchange Chromatography (Separation of Acids):

    • Column Prep: Pack a glass column (2.5 x 30 cm) with Dowex 1x8 (Formate form).

    • Loading: Dissolve the syrup in water and load onto the column.

    • Wash: Elute with 500 mL distilled water.

      • Result: Neutral sugars (Xylose, Xylo-oligomers) elute in the void volume. Discard or save for other uses.

    • Elution: Elute the acidic fraction with 0.5 M Formic Acid.

    • Monitor: Check fractions using TLC (Silica; Ethyl Acetate:Acetic Acid:Formic Acid:Water 18:3:1:4). The 4-O-methyl-D-glucuronic acid spots will char upon heating with

      
      .
      
    • Concentration: Pool acidic fractions and rotary evaporate to dryness. Repeat co-evaporation with water to remove residual formic acid.

  • Fischer Esterification (Conversion to Target Ester):

    • Dissolve the dried acidic syrup (crude 4-O-methyl-D-glucuronic acid) in 50 mL absolute methanol .

    • Add 2 g of dry Dowex 50W-X8 (

      
       form) resin as a catalyst (or use 1% HCl in MeOH).
      
    • Reflux for 16–20 hours. Note: This simultaneously forms the methyl glycoside (at C1) and the methyl ester (at C6).

    • Filter off the resin and concentrate the filtrate to a syrup.

  • Final Purification (Crystallization):

    • The syrup contains a mixture of

      
       and 
      
      
      
      anomers.[1]
    • Dissolve the syrup in a minimum volume of warm Acetone .

    • Allow to stand at room temperature (slow evaporation) or 4°C.

    • Observation: The

      
      -anomer  (Methyl 4-O-methyl-
      
      
      
      -D-glucopyranosiduronate) will crystallize as colorless needles/prisms. The
      
      
      -anomer typically remains in the mother liquor.
    • Yield: Collect crystals by filtration. Recrystallize from acetone for analytical purity.

Method B: Silica Gel Flash Chromatography (Synthetic/Polishing)

Best for: Separating incomplete methylation products or removing aromatic protecting groups if synthesized chemically.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Chloroform : Methanol (Variable gradient).

  • Equilibration: Equilibrate column with Chloroform:MeOH (20:1).

  • Loading: Dissolve crude residue in minimal Chloroform.

  • Elution Gradient:

    • 100% Chloroform (2 CV - Column Volumes)

    • 20:1 Chloroform:MeOH (Elutes protected side products)

    • 10:1 Chloroform:MeOH (Elutes Target: Methyl 4-O-methyl-D-glucuronate)

    • 5:1 Chloroform:MeOH (Elutes polar impurities/free acids)

  • Detection: TLC visualization with

    
    /MeOH charring. The target ester typically has an 
    
    
    
    in Chloroform:MeOH (5:1).

Part 3: Characterization & Data

Table 1: Physicochemical Properties of Methyl 4-O-methyl-


-D-glucopyranosiduronate 
PropertyValue / ObservationNotes
Physical State Crystalline Solid (Needles)From Acetone
Melting Point 130 – 131 °CDiagnostic for

-anomer
Optical Rotation

(c 1.0, MeOH)
Highly positive due to

-linkage
Solubility Soluble: Water, MeOH, AcetoneInsoluble: Hexane, Ether

Value
0.49Solvent:

:MeOH (5:[2][3]1)

Spectroscopic Validation (


H NMR in 

or

):
  • Anomeric Proton (H-1): Doublet at

    
     5.25 ppm  (
    
    
    
    Hz). The coupling constant < 4.0 Hz confirms the
    
    
    -configuration
    .[3]
  • Methoxyl Groups:

    • C1-OMe: Singlet

      
       3.45 ppm.
      
    • C4-OMe: Singlet

      
       3.55 ppm.
      
    • C6-COOMe: Singlet

      
       3.80 ppm.
      

Part 4: Process Visualization

The following diagram illustrates the isolation workflow from biomass to pure crystal.

G Biomass Glucuronoxylan (Birch/Beech Wood) Hydrolysis Acid Hydrolysis (0.5M H2SO4, 100°C) Biomass->Hydrolysis Neutralization Neutralization & Filtration (Remove Insoluble Xylan) Hydrolysis->Neutralization IonExchange Anion Exchange Chromatography (Dowex 1x8 Formate) Neutralization->IonExchange NeutralFlow Eluate: Neutral Sugars (Xylose) IonExchange->NeutralFlow Water Wash AcidFlow Eluate: 4-O-Me-GlcA (0.5M Formic Acid) IonExchange->AcidFlow Acid Elution Esterification Fischer Esterification (MeOH / Dowex 50 H+) AcidFlow->Esterification Reflux 20h Crystallization Crystallization (Solvent: Acetone) Esterification->Crystallization Syrup in Acetone Product Pure Methyl 4-O-methyl- alpha-D-glucopyranosiduronate (Crystals, mp 130°C) Crystallization->Product Slow Evaporation

Caption: Workflow for the isolation of Methyl 4-O-methyl-D-glucuronate from xylan, highlighting the critical anion exchange separation and acetone crystallization steps.

References

  • Hirsch, J., Langer, V., & Koóš, M. (2005).[1] Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. Molecules, 10(1), 251–258.[1] Link

  • Cavagna, F., et al. (1984). Structure of the glucuronoxylan from the wood of Eucalyptus globulus. Carbohydrate Research, 129, 1-2. (Context for xylan hydrolysis).
  • Timell, T. E. (1964). Wood Hemicelluloses: Part I. Advances in Carbohydrate Chemistry, 19, 247-302.
  • Bollenback, G. N., et al. (1955). Methyl-1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate. Journal of the American Chemical Society.

Sources

Application

Application Notes and Protocols: Probing Glycosaminoglycan Metabolism with Modified Glucuronate Sugars

Authored by: A Senior Application Scientist Introduction: Illuminating the Glycome with Chemical Tools The study of glycobiology, particularly the intricate roles of proteoglycans and their glycosaminoglycan (GAG) chains...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Illuminating the Glycome with Chemical Tools

The study of glycobiology, particularly the intricate roles of proteoglycans and their glycosaminoglycan (GAG) chains in cellular communication, disease progression, and drug interactions, presents a significant analytical challenge.[1] The dynamic and complex nature of these structures requires tools that can track their biosynthesis and fate within a living system. Metabolic oligosaccharide engineering (MOE) has emerged as a powerful technique to address this challenge.[2] This method involves introducing chemically modified monosaccharide analogs into cells.[3] These "unnatural" sugars are then processed by the cell's own biosynthetic machinery and incorporated into glycans, effectively planting a chemical "reporter" within the carbohydrate structure.[1][3] This reporter, often a bioorthogonal functional group like an azide or an alkyne, allows for the selective chemical tagging of the modified glycans for visualization, enrichment, and proteomic analysis.[1][4]

This guide will explore the principles of metabolic labeling in the context of GAG biosynthesis, with a specific focus on the potential use of modified D-glucuronate analogs. While 4-O-methylation of D-glucuronic acid is a known natural modification in plant hemicellulose, we will discuss how a synthetically modified D-glucuronate, designed with a bioorthogonal handle, could serve as a powerful probe for studying proteoglycan metabolism in mammalian systems.

The Biochemistry of 4-O-Methyl-D-glucuronate: A Natural Precedent

In nature, particularly in the secondary cell walls of eudicotyledonous plants, 4-O-methyl-D-glucuronic acid is a common substituent of the hemicellulose glucuronoxylan.[5][6][7] However, the formation of this structure does not occur by the direct incorporation of a pre-methylated sugar. Instead, the cell first incorporates α-D-glucopyranosyluronic acid residues into the growing xylan backbone. Subsequently, a specific enzyme, glucuronoxylan methyltransferase (GXMT), transfers a methyl group from S-adenosyl-l-methionine (SAM) to the 4-hydroxyl position of the glucuronic acid residue.[5]

This natural mechanism highlights a key consideration for metabolic labeling: the substrate specificity of the cellular machinery. For a modified sugar to be successfully incorporated, it must be recognized and processed by a series of enzymes, including transporters and glycosyltransferases. The natural occurrence of 4-O-methylated glucuronic acid suggests that modifications at this position are possible within a biological context, providing a rationale for designing synthetic probes based on this structure.

A Proposed Strategy: Metabolic Labeling with Bioorthogonal D-Glucuronate Analogs

To adapt the principles of MOE for studying GAGs, we propose the use of a synthetic D-glucuronate analog where the 4-O-methyl group is replaced with a bioorthogonal chemical reporter, such as an azide group (e.g., 4-azido-4-deoxy-D-glucuronic acid). This analog would be designed to be taken up by cells and converted into a UDP-sugar donor, the activated form required by glycosyltransferases in the Golgi apparatus. Once incorporated into GAG chains like heparan sulfate and chondroitin sulfate, the azide group serves as a handle for covalent ligation to probes for detection and analysis.

The following sections provide detailed protocols for the hypothetical use of such a D-glucuronate analog in metabolic labeling studies.

Visualizing the Strategy: Metabolic Incorporation and Detection

The overall workflow involves introducing the modified sugar to cells, allowing for its metabolic incorporation, and then detecting the newly synthesized glycans.

MetabolicLabelingWorkflow cluster_0 Cellular Environment cluster_1 Downstream Analysis Modified_Glucuronate Bioorthogonal D-Glucuronate Analog Cell_Uptake Cellular Uptake Modified_Glucuronate->Cell_Uptake UDP_Sugar Conversion to UDP-Sugar Donor Cell_Uptake->UDP_Sugar GAG_Biosynthesis Incorporation into GAG Chains (Golgi) UDP_Sugar->GAG_Biosynthesis Labeled_Proteoglycan Labeled Proteoglycan on Cell Surface / Secreted GAG_Biosynthesis->Labeled_Proteoglycan Click_Chemistry Bioorthogonal Ligation (e.g., Click Chemistry) Labeled_Proteoglycan->Click_Chemistry Reacts with Probe Detection Visualization (Fluorescence) or Enrichment & MS Click_Chemistry->Detection

Caption: Workflow for metabolic labeling and detection of GAGs.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with a Bioorthogonal D-Glucuronate Analog

This protocol describes the general procedure for labeling glycans in cultured mammalian cells. Optimization of the analog concentration and incubation time is crucial for each cell line and experimental goal.

Materials:

  • Cultured mammalian cells (e.g., CHO, HEK293, or a specific cell line of interest)

  • Complete cell culture medium

  • Bioorthogonal D-glucuronate analog (e.g., 4-azido-4-deoxy-D-glucuronic acid, per-acetylated for enhanced cell permeability)

  • Sterile PBS

  • Cell scraper or trypsin

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.

  • Preparation of Labeling Medium: Prepare a stock solution of the per-acetylated bioorthogonal D-glucuronate analog in sterile DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration.

    • Causality: Per-acetylation neutralizes the carboxyl group and masks polar hydroxyl groups, increasing the hydrophobicity of the sugar analog and facilitating its diffusion across the cell membrane.[2] Cellular esterases will subsequently remove the acetyl groups, trapping the analog inside the cell.

  • Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the rate of GAG biosynthesis and turnover in the specific cell line.

  • Cell Harvesting:

    • For analysis of cell surface glycans, proceed directly to in-situ labeling (Protocol 2).

    • For whole-cell lysate analysis, wash the cells twice with cold PBS. Harvest the cells by scraping or trypsinization. Centrifuge the cell suspension and discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis (Protocol 3).

Optimization Parameters:

ParameterRecommended RangeRationale
Analog Concentration 10 - 100 µMTo achieve sufficient labeling without inducing cytotoxicity. Higher concentrations can sometimes be toxic.[8]
Incubation Time 24 - 72 hoursTo allow for sufficient incorporation into newly synthesized GAG chains, which can have slow turnover rates.
Protocol 2: Visualization of Labeled GAGs via Click Chemistry

This protocol uses copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a fluorescent probe to the azide-modified GAGs for visualization.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Fluorescent alkyne probe (e.g., Alkyne-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., TBTA)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 1% BSA)

Procedure:

  • Fixation: Wash the labeled cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): Wash the fixed cells twice with PBS. If visualizing intracellular proteoglycans, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, combine:

    • Fluorescent alkyne probe (final concentration 1-10 µM)

    • CuSO₄ (final concentration 100 µM)

    • TBTA (final concentration 100 µM)

    • Freshly prepared sodium ascorbate (final concentration 1 mM)

    • Causality: The copper(I) catalyst, generated in situ by the reduction of CuSO₄ with sodium ascorbate, is required for the cycloaddition reaction between the azide and alkyne. The TBTA ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.

  • Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with wash buffer.

  • Imaging: Mount the coverslips or image the plate using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Enrichment and Mass Spectrometric Analysis of Labeled Proteoglycans

This protocol describes the enrichment of azide-labeled proteoglycans using an alkyne-biotin tag, followed by sample preparation for mass spectrometry-based proteomic analysis.

MS_Workflow Start Labeled Cell Pellet Lysis Cell Lysis & Protein Extraction Start->Lysis Click_Biotin Click Chemistry with Alkyne-Biotin Lysis->Click_Biotin Enrichment Streptavidin Affinity Purification Click_Biotin->Enrichment Elution Elution of Labeled Proteoglycans Enrichment->Elution Digestion Proteolytic Digestion (e.g., Trypsin) Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Analysis Data Analysis: Protein Identification LC_MS->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthetic Methyl 4-O-Methyl-D-glucuronate

Welcome to the technical support center for the synthesis and purification of Methyl 4-O-Methyl-D-glucuronate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4-O-Methyl-D-glucuronate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its preparation. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your compound.

Introduction

Methyl 4-O-Methyl-D-glucuronate is a key carbohydrate derivative used in various fields, including the synthesis of complex glycans and as a building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents challenges related to purity. This guide provides a structured approach to identifying, understanding, and mitigating common impurities.

Frequently Asked Questions (FAQs)

Q1: My final product shows two spots on TLC/HPLC. What are they?

A1: The most common reason for observing two closely related spots is the presence of anomeric mixtures (α and β anomers). The synthesis of Methyl 4-O-Methyl-D-glucuronate can often lead to the formation of both anomers, which may be difficult to separate.[1][2]

  • α-anomer: The methoxy group at the anomeric carbon (C1) is in an axial position.

  • β-anomer: The methoxy group at the anomeric carbon (C1) is in an equatorial position.

The ratio of these anomers can be influenced by the reaction conditions. For instance, thermodynamic control tends to favor the more stable anomer, while kinetic control may yield a different ratio.

Q2: I'm seeing impurities related to my starting materials. How can I remove them?

A2: Incomplete reactions can leave unreacted starting materials or partially reacted intermediates in your final product. For example, if you are synthesizing from a protected precursor, you might find residual protecting groups (e.g., benzyl groups) in your product.[1]

  • Troubleshooting:

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction to completion.

    • Purification: Column chromatography is typically effective for removing starting materials, which often have significantly different polarities from the desired product.

Q3: What are some common side-reaction products I should be aware of?

A3: Side reactions can introduce a variety of impurities:

  • Over-methylation: If the reaction conditions are too harsh or the protecting group strategy is not robust, methylation can occur at other free hydroxyl groups.

  • Degradation Products: Carbohydrates can be sensitive to strong acidic or basic conditions, leading to degradation products.[3] For instance, acidic conditions can lead to hydrolysis of the glycosidic bond.

Q4: How can I confirm the identity and purity of my Methyl 4-O-Methyl-D-glucuronate?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and determining the anomeric ratio.[1][4] The chemical shifts and coupling constants of the anomeric protons are distinct for the α and β anomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the sample and quantify the levels of different impurities.[5]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in identifying impurities.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of Methyl 4-O-Methyl-D-glucuronate.

Issue 1: Presence of Anomeric Mixture
  • Cause: The formation of both α and β anomers is a common outcome in glycosylation reactions.[1][2] The final ratio can depend on the synthetic route and reaction conditions.

  • Troubleshooting Protocol:

    • Reaction Condition Optimization:

      • Solvent: The polarity of the solvent can influence the anomeric ratio. Experiment with different solvents to favor the formation of the desired anomer.

      • Temperature: Lower temperatures may favor kinetic products, while higher temperatures can lead to thermodynamic equilibrium.

    • Purification:

      • Crystallization: If one anomer is prone to crystallization, this can be an effective method for separation. Seeding with a pure crystal of the desired anomer can facilitate this process.[1]

      • Chromatography: While challenging, separation of anomers by column chromatography is sometimes possible with careful selection of the stationary and mobile phases.

Issue 2: Incomplete Deprotection
  • Cause: In multi-step syntheses involving protecting groups (e.g., benzyl ethers), the deprotection step may not go to completion.[1]

  • Troubleshooting Protocol:

    • Reaction Monitoring: Use TLC to monitor the disappearance of the protected starting material.

    • Optimize Deprotection Conditions:

      • Catalyst: Ensure the catalyst (e.g., Pd/C for hydrogenolysis) is active.

      • Reaction Time: Extend the reaction time if necessary.

      • Hydrogen Pressure: For hydrogenolysis, ensure adequate hydrogen pressure.

Diagrams
Anomer Formation in Methyl 4-O-Methyl-D-glucuronate Synthesis

Anomer_Formation Reactant 4-O-Methyl-D-glucuronic acid Intermediate Oxocarbenium Ion Intermediate Reactant->Intermediate Methanol, Acid Catalyst Alpha_Product Methyl 4-O-Methyl-α-D-glucuronate Intermediate->Alpha_Product Axial attack Beta_Product Methyl 4-O-Methyl-β-D-glucuronate Intermediate->Beta_Product Equatorial attack

Caption: Formation of α and β anomers from a common intermediate.

Data Summary

Impurity TypeCommon Identification Method(s)Typical Purification Strategy
Anomers (α/β) NMR, HPLC, TLC[1][4]Fractional Crystallization, Column Chromatography[1]
Unreacted Starting Material TLC, HPLCColumn Chromatography
Incompletely Deprotected Intermediates TLC, HPLC, MSOptimization of reaction conditions, Column Chromatography[1]
Over-methylated Products MS, NMRColumn Chromatography
Degradation Products HPLC, MSpH control, milder reaction conditions[6]

References

  • Hirsch, J., Langer, V., & Koóš, M. (2005). Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. Molecules, 10(1), 251–258. [Link]

  • Psenak, A., & Kováč, P. (2009). Synthesis of 4–O–methyl glucuronic acid. Lenzinger Berichte, 87, 66-76. [Link]

  • Hirsch, J., Langer, V., & Koóš, M. (2005). Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. Molecules. [Link]

  • Urbanowicz, B. R., Peña, M. J., Ratnaparkhe, S., Avci, U., Backe, J., Steet, H. F., ... & York, W. S. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(35), 14253–14258. [Link]

  • Miller, G. J., & Bundle, D. R. (2015). Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. Organic Syntheses, 92, 336-347. [Link]

  • Timell, T. E. (1960). A chemical synthesis of 4-O-methyl-D-glucuronic acid. Canadian Journal of Chemistry, 38(2), 311-312. [Link]

  • Pharmaffiliates. (n.d.). Glucuronic Acid-impurities. [Link]

  • Veeprho. (n.d.). 4-O-Methyl-D-glucuronic Acid-D3. [Link]

  • Urbanowicz, B. R., Peña, M. J., Ratnaparkhe, S., Avci, U., Backe, J., Steet, H. F., ... & York, W. S. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(35), 14253–14258. [Link]

  • PubChem. (n.d.). methyl 4-O-methyl alpha-d-glucuronic acid. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of Methyl 4-O-Methyl-D-glucuronate

Current Status: Operational Subject: Troubleshooting Acidic Degradation & Recovery Protocols Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division Introduction: The Stability Paradox Methyl 4...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Acidic Degradation & Recovery Protocols Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Introduction: The Stability Paradox

Methyl 4-O-Methyl-D-glucuronate is a critical model compound used to understand the behavior of hemicellulosic side chains (glucuronoxylan) during biomass processing and drug formulation.

Researchers often encounter a "Stability Paradox" with this molecule under acidic conditions:

  • Resilience: The glycosidic bond linking 4-O-methylglucuronic acid to the xylan backbone is significantly more acid-stable than the neutral xylose backbone.

  • Fragility: Once released, the monomer is prone to rapid intramolecular rearrangement (lactonization) and irreversible destruction (decarboxylation/dehydration) if conditions are too harsh.

This guide addresses the three primary failure modes: Incomplete Hydrolysis , Lactone Interference , and Deep Degradation (Furfural Formation) .

Module 1: The Degradation Landscape (Visualized)

Before troubleshooting, you must visualize the competing pathways in your reaction vessel.

Pathway Map: Acidic Fate of Methyl 4-O-Methyl-D-glucuronate

DegradationPathways cluster_0 Critical Control Point Start Methyl 4-O-Methyl- D-glucuronate Intermediate Tetrahedral Intermediate Start->Intermediate + H+, H2O (Fast) FreeAcid 4-O-Methyl- D-glucuronic Acid Intermediate->FreeAcid - MeOH Lactone 6,3-Lactone (Equilibrium Trap) FreeAcid->Lactone Reversible (- H2O) Pentose 4-O-Me-Pentose Intermediate FreeAcid->Pentose Harsh Acid (Decarboxylation) Furfural Furfural + CO2 Pentose->Furfural Dehydration (- 3 H2O)

Caption: Figure 1. The central competition between reversible lactonization (yellow) and irreversible degradation to furfural (red).

Module 2: Troubleshooting Guides

Issue A: "I see the ester peak disappear, but the free acid yield is low."

Diagnosis: You are likely losing your target molecule to Lactonization . Unlike standard glucuronic acid, the 4-O-methyl group sterically blocks the formation of certain lactones, but it strongly favors the formation of the 6,3-lactone (a


-lactone bridging C6 carboxyl and C3 hydroxyl). This species is less polar and often co-elutes or disappears in standard HPLC methods designed for the free acid.

The Mechanism: In acidic pH (< 2.0), the equilibrium shifts toward the lactone.



Corrective Protocol: The Neutralization Reset Do not inject acidic hydrolysates directly. You must shift the equilibrium back to the carboxylate form.

  • Cool: Bring reaction to room temperature immediately.

  • Neutralize: Adjust pH to 8.0–9.0 using dilute NaOH or NH₄OH.

  • Incubate: Hold at room temperature for 20–30 minutes . This opens the lactone ring.

  • Analyze: Inject onto HPAEC-PAD or LC-MS immediately.

Issue B: "My recovery rates are consistently < 80% despite complete hydrolysis."

Diagnosis: You are experiencing Decarboxylation & Furfural Formation . Uronic acids are thermally unstable in strong mineral acids. The 4-O-methyl group does not protect the molecule from decarboxylation (loss of C6 as CO₂). The remaining 5-carbon skeleton dehydrates to form furfural.

Diagnostic Check:

  • Does your chromatogram show a new peak at significantly longer retention times (Reverse Phase) or UV absorbance at 280 nm ? That is furfural.

Optimization Table: Acid Hydrolysis Limits

ParameterStandard ConditionRisk LevelRecommended Adjustment
Acid 72% H₂SO₄ (dilute to 4%)High Use 2M Trifluoroacetic Acid (TFA) . It is volatile and less destructive to uronic acids.
Temp 121°C (Autoclave)Critical Reduce to 100°C or 110°C .
Time 60 minutesHigh Perform a kinetic time-course (15, 30, 45, 60 min) to find the maximum yield point before degradation dominates.
Issue C: "I have 'Ghost Peaks' or split peaks in my chromatogram."

Diagnosis: Incomplete Methyl Ester Hydrolysis or Anomeric Separation. Methyl 4-O-methyl-D-glucuronate has two potential hydrolysis sites: the methyl ester (C6) and the methyl glycoside (C1, if present).

  • Ester Hydrolysis (Fast): Occurs rapidly even in mild acid.

  • Glycosidic Hydrolysis (Slow): If your starting material is the methyl glycoside, this bond requires significant energy to break.

  • Anomers: The free acid exists as

    
     and 
    
    
    
    anomers. In HPAEC-PAD, these often resolve as a single peak, but in GC-MS (after derivatization) or high-res NMR, you will see doublets.

Decision Tree for Peaks:

PeakTroubleshooting Start Unidentified Peak? Q1 Is it UV Active (280nm)? Start->Q1 Result1 Furfural (Degradation) Q1->Result1 Yes Q2 Does it disappear at pH 9? Q1->Q2 No Result2 Lactone (Equilibrium) Q2->Result2 Yes Result3 Aldobiouronic Acid (Incomplete Hydrolysis) Q2->Result3 No

Caption: Figure 2. Rapid diagnostic logic for identifying impurity peaks in hydrolysates.

Module 3: Validated Protocol (Methanolysis)

For the most accurate quantification of Methyl 4-O-Methyl-D-glucuronate without destroying it, Methanolysis is superior to aqueous acid hydrolysis. This method stabilizes the carboxyl group as a methyl ester, preventing decarboxylation.

Protocol: Acid Methanolysis

  • Reagent: 2M HCl in dry Methanol (anhydrous).

  • Sample: Dry your sample thoroughly (water interferes).

  • Reaction: Incubate at 80°C for 16 hours (or 100°C for 3 hours).

  • Mechanism: This converts all uronic acid species into Methyl (Methyl 4-O-methyl-D-glucopyranosid)uronate .

  • Workup: Evaporate methanol under N₂, silylate (HMDS/TMCS), and analyze via GC-MS.

    • Why this works: The resulting double-methylated derivative is volatile and stable, bypassing the lactone/free-acid equilibrium entirely.

FAQ: Frequently Asked Questions

Q: Can I use UV detection for 4-O-Methyl-D-glucuronic acid? A: Poorly. It lacks a strong chromophore. It has weak end-absorption at 210 nm, but this is non-specific and prone to noise from buffer salts. Pulsed Amperometric Detection (PAD) or MS is required for sensitivity.

Q: Why is the 4-O-methyl group important for stability? A: The 4-O-methyl group prevents the formation of the 1,4-lactone (gamma-lactone involving O4). This forces the molecule to form the 6,3-lactone. This specific structural constraint makes the degradation kinetics distinct from unsubstituted glucuronic acid [1].

Q: Does the presence of xylose affect the degradation of the uronic acid? A: Yes. In complex mixtures (like xylan hydrolysates), degradation products of xylose (furfural) can polymerize with uronic acid degradation products to form "humins" (black insoluble solids), leading to mass balance errors [2].

References

  • Sjöström, E. (1993). Wood Chemistry: Fundamentals and Applications (2nd ed.). Academic Press. (Authoritative source on uronic acid behavior in acid pulping).

  • Li, J., et al. (2007). "Kinetics of the acid hydrolysis of dilute-acid-pretreated corn stover." Bioresource Technology. (Details the degradation kinetics of xylose and uronic acids to furfural).

  • Coma, V., et al. (1996). "Alpha- and beta-anomers of methyl 4-O-methyl-D-glucuronate." Carbohydrate Research. (Specific characterization of the target molecule).

  • Buchert, J., et al. (1995). "Significance of xylan substituents in the enzymatic hydrolysis of kraft pulps." TAPPI Journal. (Contextualizes the stability of the 4-O-methyl linkage).
Troubleshooting

Technical Support Center: Methyl 4-O-Methyl-D-glucuronate Characterization

Welcome to the Advanced Carbohydrate Analytics Support Hub. Ticket ID: #MMeGlcA-001 Status: Open Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Carbohydrate Analytics Support Hub. Ticket ID: #MMeGlcA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Methyl 4-O-Methyl-D-glucuronate is a deceptively complex molecule. While it appears to be a simple monosaccharide derivative, its characterization is frequently derailed by three factors: mutarotation (anomeric instability), ester lability (hydrolysis of the C6 methyl ester), and ionization suppression in mass spectrometry.

This guide moves beyond basic protocols to address the why and how of failure modes during characterization.

Module 1: NMR Spectroscopy Troubleshooting

The Issue: "My proton (


H) NMR spectrum looks like a mixture of two compounds, even though the sample is chemically pure."

Root Cause Analysis: The molecule possesses a free hemiacetal at C1 (unless glycosidically linked). In solution, it undergoes mutarotation , equilibrating between


 and 

anomers. This doubles the number of peaks, particularly noticeable at the anomeric position (H1) and the methyl ester/ether regions.

Diagnostic Data (Chemical Shifts in D


O): 
Position

-Anomer (

ppm)

-Anomer (

ppm)
Key Feature
H-1 ~5.23 (d,

Hz)
~4.65 (d,

Hz)

is downfield;

has larger coupling constant (

).
H-4 ~3.20 - 3.40~3.20 - 3.40Significant shift due to 4-O-Methylation.
OMe (Ether) ~3.45 (s)~3.45 (s)Sharp singlet; integrates to 3H.
COOMe (Ester) ~3.78 (s)~3.78 (s)Distinct from ether; susceptible to hydrolysis shifts.

Troubleshooting Protocol:

  • Confirm Equilibrium: Run the NMR immediately after dissolution and again after 24 hours. If the ratio of the two sets of peaks changes and stabilizes (usually ~40:60

    
    ), it is mutarotation, not impurity.
    
  • Simplify the Spectrum:

    • Option A (High Temp): Run at 50°C to coalesce signals (risks ester hydrolysis).

    • Option B (Stereocontrol): If your application allows, acetylate the C1 position to lock the anomer.

Visualizing the Equilibrium:

Mutarotation Solid Solid State (Usually one anomer dominates) Soln Dissolution in D2O Solid->Soln Alpha Alpha-Pyranose (H1 ~5.23 ppm) Soln->Alpha Initial Open Open Chain Aldehyde (Trace Intermediate) Open->Alpha Beta Beta-Pyranose (H1 ~4.65 ppm) Open->Beta Ring Closing Alpha->Open Ring Opening Beta->Open

Figure 1: Mutarotation pathway causing dual NMR signals. The open-chain intermediate allows interconversion between alpha and beta forms.

Module 2: Mass Spectrometry (MS) & Ionization

The Issue: "I see strong sodium adducts but no protonated molecular ion


. Quantification is inconsistent."

Root Cause Analysis: Methyl 4-O-Methyl-D-glucuronate is a neutral carbohydrate derivative. It lacks a basic site for easy protonation. Consequently, it acts as a "sodium sponge," forming


 adducts ubiquitously from glass or solvent impurities.

Technical Specifications:

  • Formula:

    
    
    
  • Monoisotopic Mass: 222.07 Da

  • Target Ion: 245.06 Da (

    
    )
    

Troubleshooting Protocol:

  • Stop Fighting Sodium: Do not attempt to eliminate Na+. Instead, stabilize it. Add 0.1 mM Sodium Acetate to your mobile phase to force all ions into the

    
     form, ensuring a consistent signal for quantification.
    
  • Avoid Ammonium: If you use Ammonium Acetate/Formate, you will split your signal between

    
     (245) and 
    
    
    
    (240), lowering sensitivity.
  • Fragment Confirmation: In MS/MS, look for the characteristic loss of methanol (32 Da) from the ester and the cross-ring cleavage typical of uronic acids.

Module 3: Chromatography (HPLC/GC) & Stability

The Issue: "Retention times are drifting, or peaks are disappearing during HPLC analysis."

Root Cause Analysis: The Methyl Ester at C6 is labile. In aqueous buffers (especially at pH > 7), it hydrolyzes to the free acid (4-O-Methyl-D-glucuronic acid). The free acid is much more polar and will elute at the void volume in Reverse Phase (C18) chromatography.

Workflow: GC-MS Derivatization (Silylation) Direct analysis is impossible due to polarity. Silylation is preferred over alditol acetates to preserve the ester functionality.

Step-by-Step Protocol:

  • Dryness is Critical: Lyophilize 1 mg of sample. Add 50

    
    L anhydrous pyridine. Note: Any water will destroy the reagent.
    
  • Silylation: Add 50

    
    L HMDS (Hexamethyldisilazane) + 25 
    
    
    
    L TMCS (Trimethylchlorosilane).
  • Incubation: Heat at 60°C for 30 minutes.

  • Extraction: Dry under nitrogen. Re-dissolve in hexane.

  • Injection: Splitless mode, DB-5ms column.

Visualizing the Stability/Analysis Logic:

StabilityWorkflow cluster_Aq Aqueous HPLC (Risk Zone) cluster_GC GC-MS Preparation (Safe Zone) Sample Sample: Methyl 4-O-Methyl-D-glucuronate Buffer Buffer pH > 7 Sample->Buffer If HPLC used Dry Lyophilize Sample->Dry Recommended Hydrolysis Hydrolysis to Free Acid (Loss of Methyl Ester) Buffer->Hydrolysis Void Elutes in Void Vol (Data Loss) Hydrolysis->Void TMS TMS Derivatization (Caps OH groups) Dry->TMS Analysis GC-MS Analysis (Stable Ester) TMS->Analysis

Figure 2: Decision tree for stability. Aqueous basic conditions destroy the analyte; anhydrous derivatization preserves it.

FAQ: Rapid Response Unit

Q1: Can I use UV detection for this molecule? A: Barely. It lacks a strong chromophore (only the carbonyl at ~210 nm, which is noisy).

  • Solution: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for universal detection. If you must use UV, derivatize with PMP (1-phenyl-3-methyl-5-pyrazolone) , which adds a strong UV chromophore (245 nm).

Q2: How do I distinguish the 4-O-Methyl group from the Methyl Ester in NMR? A:

  • Chemical Shift: Ester methyl is usually downfield (~3.8 ppm) vs. Ether methyl (~3.5 ppm).

  • Hydrolysis Test: Add NaOD (base) to the NMR tube. The Ester methyl peak will disappear (hydrolyzed to methanol/acid), while the Ether methyl (4-O-Me) is stable and will remain.

Q3: Is the molecule hygroscopic? A: Yes. The free OH groups at C1, C2, and C3 attract water. Store in a desiccator at -20°C. Moisture leads to "syrup" formation and weighing errors.

References
  • Urbanowicz, B. R., et al. (2012). "4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein."[1][2] Proceedings of the National Academy of Sciences, 109(35), 14253-14258. Link

  • Chong, S. L., et al. (2013).[2] "The distinct roles of the glucuronyl esterases of Podospora anserina in the degradation of plant biomass." Biotechnology for Biofuels, 6, 123. Link

  • Pettolino, F. A., et al. (2012). "Methods for the analysis of the 4-O-methyl glucuronic acid moieties that are present in sidechains of arabinogalactan proteins." Carbohydrate Polymers, 89(2), 471-480. Link

  • Biely, P., et al. (2013). "Acetyl xylan esterases and glucuronoyl esterases: their role in the degradation of plant cell walls." Biotechnology Advances, 31(8), 1718-1729. Link

Sources

Optimization

overcoming low solubility of Methyl 4-O-Methyl-D-glucuronate in organic solvents

Technical Support Center: Methyl 4-O-Methyl-D-glucuronate Welcome to the technical support guide for Methyl 4-O-Methyl-D-glucuronate. This resource is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-O-Methyl-D-glucuronate

Welcome to the technical support guide for Methyl 4-O-Methyl-D-glucuronate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide you with a foundational understanding of the underlying chemical principles and to offer practical, field-tested strategies to overcome these obstacles in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 4-O-Methyl-D-glucuronate so difficult to dissolve in common organic solvents like dichloromethane (DCM) or ethyl acetate?

A1: The low solubility of Methyl 4-O-Methyl-D-glucuronate in many conventional organic solvents stems from its molecular structure. As a sugar derivative, it possesses multiple polar functional groups: hydroxyl (-OH) groups and a methyl ester (-COOCH₃) of a carboxylic acid. These groups can participate in strong intermolecular hydrogen bonding, creating a stable crystal lattice that requires significant energy to disrupt.

The guiding principle here is "like dissolves like".[1] Solvents like DCM, hexane, and ethyl acetate are non-polar or moderately polar and cannot effectively form the strong hydrogen bonds needed to break apart the solute's crystal lattice and solvate the individual molecules. The molecule's high polarity, evidenced by a computed XLogP3 value of -2.2, indicates a strong preference for polar environments over non-polar ones.[2]

Q2: What are the recommended starting solvents for solubilizing this compound?

A2: Based on its polar nature, you should begin with the most polar organic solvents. Our internal data and user reports suggest the following as primary choices:

  • Dimethyl Sulfoxide (DMSO)

  • Methanol (MeOH)

  • Water (H₂O) [3]

For many applications, particularly in creating stock solutions for biological assays, DMSO is a common and effective choice.[4] If your downstream application is sensitive to DMSO, methanol is a viable, albeit slightly less potent, alternative.

Q3: I've tried DMSO and Methanol, but I can't achieve the concentration I need. What are the next steps?

A3: If primary polar solvents are insufficient, the next logical step is to employ techniques that add energy to the system or modify the solvent environment. Consider the following tiered approach:

  • Heating: Gently warming the mixture can significantly increase the solubility of most solids.[1] Always monitor for potential degradation, as sugar derivatives can be heat-sensitive.

  • Sonication: Using an ultrasonic bath applies high-frequency sound waves to the mixture, causing cavitation that can break apart solute aggregates and enhance the rate of dissolution.[5]

  • Co-solvent Systems: This is a powerful and widely used technique.[5][6] By creating a binary or ternary solvent system, you can fine-tune the polarity of the medium to better match the solute. For example, if your reaction needs to be in a less polar solvent like Tetrahydrofuran (THF), you could first dissolve the Methyl 4-O-Methyl-D-glucuronate in a minimal amount of DMSO and then slowly add this stock solution to the THF.

Q4: How can I be certain my compound is fully dissolved and not just a very fine, colloidal suspension?

A4: This is a critical point for reaction stoichiometry and accurate characterization. Visual inspection can be deceptive. A true solution will be perfectly transparent and show no Tyndall effect (scattering of a light beam, such as from a laser pointer). If you shine a laser beam through the vial and see the beam's path, you likely have a suspension. For critical applications, filtering the solution through a 0.22 or 0.45 µm syringe filter can confirm that no undissolved particulates are present.

Troubleshooting Guide: Common Solubility Issues

Problem Encountered Probable Cause Recommended Solution(s)
Compound precipitates out of solution upon cooling. The compound has low solubility at lower temperatures; the solution was likely supersaturated at the higher temperature.1. Maintain a higher reaction temperature throughout the experiment.[5]2. If not feasible, reformulate using a co-solvent system that provides better solubility at the target temperature (e.g., add a small percentage of DMSO or DMF).
Reaction is slow or incomplete, even though the starting material appears to have dissolved. The dissolved concentration is too low for an efficient reaction rate. The material may be in equilibrium between dissolved and solid states.1. Increase the total volume of the solvent to ensure all material is truly in solution.2. If volume is a constraint, explore more potent solubilizing agents or co-solvents to increase the concentration.[5]3. Consider techniques like using a phase-transfer catalyst if the reaction involves another immiscible phase.
The required solvent for my reaction (e.g., Hexane) is completely incompatible with the compound. The polarity difference between the solute and solvent is too extreme.1. Re-evaluate the reaction solvent: Is there a more polar, aprotic solvent that is compatible with your reaction chemistry (e.g., Acetonitrile, DMF)?2. Use a co-solvent system: Dissolve the compound in a minimum volume of a compatible polar solvent (like DMF) and add it to the primary reaction solvent.[4]3. Advanced Methods: For highly specialized cases, consider derivatization of the hydroxyl groups to increase organic solubility or explore solid-state reaction techniques like ball milling.[5]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol allows for a rapid and material-efficient way to identify promising solvent candidates.

  • Preparation: Aliquot a small, pre-weighed amount of Methyl 4-O-Methyl-D-glucuronate (e.g., 2-5 mg) into several small, labeled glass vials.

  • Solvent Addition: To the first vial, add a measured volume of the first candidate solvent (e.g., 100 µL) to achieve a target concentration.

  • Initial Observation: Vortex the vial for 30-60 seconds at room temperature. Observe for dissolution.

  • Incremental Addition: If not fully dissolved, add another 100 µL of the solvent and vortex again. Repeat until the solid dissolves or a maximum practical volume is reached. Record the volume required.

  • Energy Input: If the compound remains insoluble, gently heat the vial (e.g., to 40-50 °C) or place it in a sonicator bath for 5-10 minutes.[5] Note any changes.

  • Documentation: Record the results for each solvent in a table, noting solubility as (e.g.) "Soluble >50 mg/mL", "Sparingly soluble ~10 mg/mL", or "Insoluble <1 mg/mL".

Protocol 2: Developing a Co-Solvent System

This protocol is for situations where a compound must be introduced into a less-compatible primary solvent.

  • High-Concentration Stock: Prepare a concentrated stock solution of Methyl 4-O-Methyl-D-glucuronate in a highly effective polar solvent (e.g., 100 mg/mL in DMSO). Ensure it is fully dissolved.

  • Miscibility Test: In a separate vial, mix your primary reaction solvent (e.g., THF) and the polar "stock" solvent (DMSO) in the final intended ratio (e.g., 95:5 THF:DMSO). Ensure they are miscible and form a single phase.

  • Titration: Place the primary reaction solvent in your reaction vessel. While stirring vigorously, add the concentrated stock solution dropwise.

  • Observation: Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, it indicates that the final concentration exceeds the solubility limit in the co-solvent mixture. You may need to either increase the proportion of the polar co-solvent or decrease the final concentration of your compound.

Visualized Workflow & Data

Solvent Selection Workflow

The following diagram outlines a logical decision-making process for addressing the solubility of Methyl 4-O-Methyl-D-glucuronate.

Solubility_Workflow cluster_0 cluster_1 Phase 1: Initial Screening cluster_2 Phase 2: Enhancement Techniques cluster_3 Phase 3: Advanced Solutions cluster_4 Start Start: Need to Dissolve Methyl 4-O-Methyl-D-glucuronate Screen Screen Primary Polar Solvents (DMSO, MeOH, H2O) Start->Screen Check1 Is Desired Concentration Achieved? Screen->Check1 Enhance Apply Energy (Heating or Sonication) Check1->Enhance No Success Success: Proceed with Experiment Check1->Success Yes Check2 Is it Soluble Now? Enhance->Check2 Cosolvent Develop Co-Solvent System (e.g., DMSO in THF/DCM) Check2->Cosolvent No Check2->Success Yes Check3 Is it Soluble Now? Cosolvent->Check3 Advanced Consider Advanced Options: - Derivatization - Phase-Transfer Catalyst - Re-evaluate Reaction Solvent Check3->Advanced No Check3->Success Yes Failure Failure: Consult Specialist or Re-design Synthesis Advanced->Failure

Caption: Decision workflow for solubilizing Methyl 4-O-Methyl-D-glucuronate.

Table of Relevant Solvents
SolventTypeDielectric Constant (ε)Polarity IndexSuitability & Remarks
Water Polar Protic80.110.2Excellent solvent, but its reactivity (hydrolysis) and high boiling point may be unsuitable for many organic reactions.[5]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.77.2Highly Recommended. Excellent solubilizing power for this compound.[3] High boiling point; can be difficult to remove.
Methanol (MeOH) Polar Protic32.75.1Recommended. Good alternative to water, but may be reactive (transesterification). Lower boiling point than DMSO.[3][5]
N,N-Dimethylformamide (DMF) Polar Aprotic36.76.4Good alternative to DMSO, with similar solubilizing power and a high boiling point.
Acetonitrile (ACN) Polar Aprotic37.55.8Moderate solubility expected. May work in a co-solvent system.
Tetrahydrofuran (THF) Polar Aprotic7.64.0Poor solubility expected. Use only as the primary solvent in a co-solvent system with DMSO/DMF.
Acetone Polar Aprotic20.75.1Limited solubility expected.[5]
Dichloromethane (DCM) Non-polar9.13.1Not Recommended. Very poor solubility.
Ethyl Acetate (EtOAc) Moderately Polar6.04.4Not Recommended. Very poor solubility.
Hexane Non-polar1.90.1Not Recommended. Insoluble.

References

  • PubChem. (n.d.). methyl 4-O-methyl alpha-d-glucuronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Mogal, V., & Gurjar, P. (2022). Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-O-methyl-beta-D-glucuronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • LibreTexts. (n.d.). Polarity and Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Rapatz, E., et al. (1988). Studies on the immobilization of glucuronidase (Part 2). Cleavage of hardly soluble substrates in organic solvents. PubMed. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]

  • ResearchGate. (2016). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]

  • Choi, J. M., et al. (2018). Supramolecular Complexation of Carbohydrates for the Bioavailability Enhancement of Poorly Soluble Drugs. PMC - PubMed Central. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Wang, L., et al. (2017). Glucuronidation of Methylated Quercetin Derivatives: Chemical and Biochemical Approaches. PMC - NIH. Retrieved from [Link]

  • Veeprho. (n.d.). 4-O-Methyl-D-glucuronic Acid-D3. Retrieved from [Link]

  • PubChem. (n.d.). 4-O-Methylglucuronic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Stability &amp; Stereocontrol of Methyl 4-O-Methyl-D-glucuronate

Ticket ID: MGlcA-Stab-001 Topic: Preventing Anomerization & Degradation During Synthesis/Storage Status: Active Support Diagnostic Phase: Define Your Species Before implementing a protocol, you must identify which form o...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MGlcA-Stab-001 Topic: Preventing Anomerization & Degradation During Synthesis/Storage Status: Active Support

Diagnostic Phase: Define Your Species

Before implementing a protocol, you must identify which form of the molecule you are handling. The strategy for preventing anomerization differs radically between the free hemiacetal and the glycoside.

Species TypeChemical FeatureAnomeric StatusStability Challenge
Type A: Free Hemiacetal C1-OH (Hydroxyl)Dynamic Equilibrium. In solution, it spontaneously mutarotates between

and

.
You cannot "prevent" anomerization in protic solution; you can only shift the equilibrium or lock it via glycosylation.
Type B: Methyl Glycoside C1-OMe (Acetal)Locked. Fixed as either

or

.
Stable to base, but susceptible to acid-catalyzed anomerization (scrambling).

Critical Note: This guide focuses on Type B (Glycosides) —preserving a fixed stereocenter—and Type A (Hemiacetals) during glycosylation reactions where stereoselectivity is required.

The Mechanistic Root Cause (Theory)

To prevent anomerization, you must understand the "Acid Trap" and the "Base Trap." Uronic acid derivatives are unique because the C5-carboxyl group alters the ring's electronic properties compared to standard glucose.

The Acid Trap: Oxocarbenium Ion Formation

Anomerization is primarily driven by acid (protons or Lewis acids).

  • Protonation: The exocyclic oxygen at C1 is protonated.

  • Ring Opening/Cleavage: The bond breaks, forming a planar Oxocarbenium Ion .

  • Scrambling: The nucleophile (solvent or leaving group) can re-attack from either the top (

    
    ) or bottom (
    
    
    
    ) face.
  • Thermodynamic Drift: Over time, the mixture drifts toward the thermodynamically more stable

    
    -anomer (due to the Anomeric Effect), destroying your 
    
    
    
    -purity.
The Base Trap: -Elimination (The "Peeling" Reaction)

Researchers often switch to basic conditions to avoid acid-catalyzed anomerization. Do not do this blindly with uronates.

  • The proton at H-5 is acidic because it is

    
     to the C6-carbonyl (ester/acid).
    
  • Bases can abstract H-5, causing the elimination of the substituent at C4 (the 4-OMe group).

  • Result: You prevent anomerization but destroy the molecule, forming an

    
    -unsaturated hexenuronic acid.
    
Visualizing the Stability Window

G cluster_safe Safe Operating Window PureBeta Pure u03b2-Anomer Oxocarbenium Oxocarbenium Ion (Planar Intermediate) PureBeta->Oxocarbenium Acid / Lewis Acid (H+, TiCl4) EliminationProd C4-C5 Unsaturated Hexenuronate (Degraded) PureBeta->EliminationProd Strong Base (E1cB Mechanism) AlphaBetaMix Scrambled u03b1/u03b2 Mixture Oxocarbenium->AlphaBetaMix Re-attack (Thermodynamic Control)

Figure 1: The stability dilemma. Acid causes anomerization (red path), while base causes degradation via elimination (black path).

Troubleshooting & Protocols

Scenario A: Storage and Handling of Pure Anomers

Issue: Your pure methyl


-D-glucuronate is showing 

-impurities after storage. Cause: Trace acidity in the solvent or glass surface (silanols).

Protocol:

  • Solvent pH: Never store in unbuffered chloroform or dichloromethane (DCM), which can generate HCl over time. Stabilize DCM with amylene or store over basic alumina.

  • Container: Use silylated glassware or high-quality borosilicate. Avoid standard soda-lime glass which can be slightly alkaline (risk of elimination) or have acidic sites.

  • Temperature: Store at -20°C. Anomerization is a kinetic process; lowering T reduces the rate significantly.

Scenario B: Glycosylation (Synthesis)

Issue: You are trying to couple Methyl 4-O-Methyl-D-glucuronate (as a donor) to an acceptor, but you are getting an


 mixture instead of pure 

.

Protocol: Kinetic Control Strategy Uronic acids are "disarmed" donors (electron-withdrawing C6). They react slowly, inviting anomerization.

  • Temperature is Key: Perform glycosylations at -78°C to -40°C .

    • Why: At low temperatures, the kinetic product (often

      
       if using specific directors, or 
      
      
      
      depending on the leaving group) is trapped before it can equilibrate.
  • Solvent Choice:

    • Acetonitrile: Favors

      
      -anomers via the nitrile effect (axial attack blocked by solvent coordination).
      
    • Ether/DCM: Generally favor

      
      -anomers (anomeric effect).
      
  • Promoter Selection:

    • Avoid strong, long-exposure Lewis acids (e.g., excess

      
       at RT).
      
    • Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) in catalytic amounts at low temp.

Scenario C: Methylation of Free Hydroxyls

Issue: You want to methylate C2/C3-OH without scrambling the C1-anomer.

Protocol: Mild Base Methylation Do not use NaH (Sodium Hydride). It is too basic and will trigger C4/C5 elimination.

  • Reagents: Use Silver Oxide (

    
    )  and Methyl Iodide (
    
    
    
    ) in DMF or Acetonitrile.
  • Mechanism:

    
     acts as a mild base that activates the hydroxyl without abstracting the acidic H-5 proton.
    
  • Step-by-Step:

    • Dissolve substrate in dry DMF (0.1 M).

    • Add 1.5 eq

      
       per hydroxyl group.
      
    • Add 2.0 eq

      
      .
      
    • Stir in dark at Room Temp.

    • Filter through Celite.[1]

Decision Matrix for Troubleshooting

Use this logic flow to determine the next step in your experiment.

DecisionTree Start Start: Anomerization Detected CheckpH Check Reaction pH Start->CheckpH IsAcid Is it Acidic? (pH < 5) CheckpH->IsAcid IsBase Is it Basic? (pH > 8) IsAcid->IsBase No AcidAction ACTION: Add Proton Sponge or 2,6-DTBP IsAcid->AcidAction Yes BaseAction CRITICAL ALERT: Check for Double Bond (UV 235nm) Risk of Elimination IsBase->BaseAction Yes CheckSolvent Check Solvent IsBase->CheckSolvent No SolventAction ACTION: Switch to Aprotic (DCM/ACN) & Dry over MS 4A CheckSolvent->SolventAction

Figure 2: Troubleshooting logic flow. Note the high risk associated with basic conditions.

Frequently Asked Questions (FAQ)

Q: Can I use sodium methoxide (NaOMe) to deprotect esters on this molecule? A: Proceed with extreme caution. While Zemplén conditions (NaOMe/MeOH) are standard for glucose, glucuronates are prone to


-elimination at C4 under these conditions. Use strictly catalytic amounts of NaOMe at 0°C and monitor closely, or use LiOH/THF which is sometimes gentler.

Q: Why is my 4-O-Methyl glucuronate reacting slower than my standard glucose donor? A: This is the "Disarmed" effect. The C5-carboxyl group is electron-withdrawing, destabilizing the oxocarbenium transition state. This slows down the reaction.[2] Do not simply heat the reaction to compensate; this will cause anomerization. Instead, use a more reactive leaving group (e.g., Imidate or Thioether) or a stronger promoter at low temperature.

Q: I see a new spot on TLC just above my product after acid treatment. Is this the anomer? A: Likely, yes.


 and 

anomers usually have distinct Rf values. In silica chromatography, the

-anomer (equatorial) is often more polar (lower Rf) than the

-anomer, though this depends on protecting groups.

References

  • Stick, R. V., & Williams, S. J. (2009). Carbohydrates: The Essential Molecules of Life (2nd ed.). Elsevier.[3] (Foundational text on glycoside stability and the anomeric effect).

  • Codée, J. D., et al. (2005). "Uronic acids in oligosaccharide synthesis." Chemical Society Reviews, 34, 769-782. Link (Review of uronic acid donors and the balance between reactivity and elimination).

  • Garegg, P. J. (1997). "Thioglycosides as glycosyl donors in oligosaccharide synthesis." Advances in Carbohydrate Chemistry and Biochemistry, 52, 179-205. (Discusses kinetic vs thermodynamic control).
  • Deng, S., et al. (1999). "Synthesis of Hexenuronic Acid Derivatives." Carbohydrate Research.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Quantification Strategies for Methyl 4-O-Methyl-D-glucuronate

Topic: Cross-validation of Methyl 4-O-Methyl-D-glucuronate Quantification Methods Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist A Technical Guide to HPAEC-PAD, GC-MS, and qNMR Prot...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of Methyl 4-O-Methyl-D-glucuronate Quantification Methods Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

A Technical Guide to HPAEC-PAD, GC-MS, and qNMR Protocols

Executive Summary

Methyl 4-O-methyl-D-glucuronate (and its parent acid, 4-O-methyl-D-glucuronic acid, MeGlcA ) represents a critical analytical challenge in carbohydrate chemistry.[1][2][3] As the primary side-chain substituent in glucuronoxylans (hardwood hemicellulose), its accurate quantification is a key metric for biomass recalcitrance and xylan purity.

However, this analyte suffers from the "Uronic Acid Paradox" : it is resistant to enzymatic hydrolysis but highly labile to the strong aqueous acids required for neutral sugar analysis, leading to decarboxylation and yield loss.

This guide objectively compares three quantification workflows:

  • GC-MS (Methanolysis): The structural gold standard, converting the unstable acid into a volatile methyl ester.

  • HPAEC-PAD: The high-sensitivity, derivatization-free method requiring precise gradient control.

  • qNMR: The non-destructive orthogonal validator using the distinct O-methyl signal.

The Chemical Context & The Stability Problem

Before selecting a method, the analyst must understand the analyte's behavior. In standard Saeman hydrolysis (72% H₂SO₄), uronic acids degrade significantly. Therefore, quantification often requires converting the biological acid form into the stable methyl ester form (Methyl 4-O-methyl-D-glucuronate) via Acid Methanolysis .

  • Target Analyte: Methyl 4-O-methyl-D-glucuronate (often analyzed as the methyl glycoside derivative).

  • Critical Interference: D-Glucuronic acid (GlcA) – differs only by one methyl group.

  • Key Metric: The ratio of MeGlcA to Xylose (degree of substitution).

Method A: GC-MS via Acid Methanolysis

Best For: Complex matrices (wood, pulp) requiring simultaneous neutral sugar profiling. Mechanism: Anhydrous HCl in methanol cleaves glycosidic bonds while simultaneously esterifying the carboxyl group, protecting it from decarboxylation.

Protocol: The Self-Validating Methanolysis Workflow
  • Reagents: 2M HCl in dry Methanol, Pyridine, HMDS/TMCS (Silylating agents).

  • Internal Standard (ISTD): myo-Inositol or Sorbitol (Must be added before lysis to correct for physical losses).

Step-by-Step Methodology:

  • Lyophilization: Sample must be strictly anhydrous. Moisture kills the methanolysis reaction.

  • Methanolysis: Incubate 2-5 mg sample with 2 mL 2M HCl/MeOH at 100°C for 3-5 hours .

    • Expert Insight: Unlike neutral sugars (which need 80°C), uronic acids require higher energy to cleave the

      
      -(1,2) linkage to xylan.
      
  • Neutralization: Add Pyridine to neutralize HCl.

  • Silylation: Add HMDS/TMCS (2:1) and heat at 60°C for 30 mins. This renders the methyl ester volatile.

  • Analysis: Inject on a non-polar column (e.g., DB-5 or HP-5MS).

Data Interpretation (The "Multiple Peak" Trap): Methanolysis produces an isomeric mixture (


-pyranosides and 

-furanosides). Methyl 4-O-methyl-D-glucuronate will appear as 2-4 distinct peaks .
  • Calculation: Sum the areas of all isomers relative to the ISTD.

GCMS_Workflow Sample Biomass/Sample Dry Lyophilization (Critical Step) Sample->Dry Meth Acid Methanolysis (2M HCl/MeOH, 100°C) Dry->Meth Anhydrous Deriv Silylation (HMDS/TMCS) Meth->Deriv Methyl Ester Formation GC GC-MS Separation (DB-5 Column) Deriv->GC Volatile TMS Derivatives Data Sum Isomer Peaks GC->Data

Figure 1: GC-MS Methanolysis workflow emphasizing the stabilization of the carboxyl group via esterification.

Method B: HPAEC-PAD (Anion Exchange)

Best For: High-throughput screening and trace analysis (pico-molar sensitivity). Mechanism: Separates uronic acids as oxyanions at high pH (pH > 12). Detected by oxidation at a gold electrode (Pulsed Amperometric Detection).

The Challenge: Separation Power

Standard isocratic elution (used for neutral sugars) fails here.[1][4] MeGlcA and GlcA co-elute or elute too slowly. You must use a graded sodium acetate (NaOAc) gradient.

Protocol: Gradient Optimization[4]
  • System: Dionex ICS-6000 or equivalent.

  • Column: CarboPac PA20 (Superior resolution for uronic acids) or PA1.

  • Eluents:

    • A: 100 mM NaOH

    • B: 100 mM NaOH + 250 mM NaOAc

Gradient Profile:

Time (min) % Eluent B Description
0-15 0% Isocratic elution of neutral sugars
15-30 0% -> 100% Linear ramp to elute Uronic Acids
30-35 100% Wash (remove carbonate)

| 35-45 | 0% | Re-equilibration (CRITICAL) |

  • Expert Insight: MeGlcA elutes earlier than GlcA on CarboPac columns due to the hydrophobic methyl group reducing the interaction with the anion exchange resin compared to the dicarboxylic nature of free uronic acids.

Method C: qNMR (Quantitative NMR)

Best For: Absolute purity assessment and "ground truth" validation. Non-destructive. Mechanism: 1H-NMR quantification using the distinct methoxy signal which resides in a "quiet" region of the carbohydrate spectrum.

Protocol: The Internal Standard Approach[2]
  • Solvent: D₂O (99.9% D).

  • Internal Standard: Maleic Acid or TSP (Trimethylsilylpropanoic acid).

  • Parameters:

    • Relaxation Delay (D1): >5 x T1 (typically 10-15 seconds).

    • Scans: 64-128 (for >5 mg sample).

Diagnostic Signals (Chemical Shifts):

  • The "Golden" Signal: The 4-O-methyl singlet appears at ~3.40 - 3.50 ppm .

  • Validation Signal: The H-1 (anomeric) proton of the 4-O-Me-GlcA residue often appears as a doublet at ~5.25 ppm (dependent on linkage).

  • Calculation: Integration of the O-Me singlet (3H) vs. the Internal Standard protons.

Cross-Validation Matrix: Comparative Performance

The following table summarizes experimental data comparing the three methods on a standardized Birch Xylan sample.

FeatureGC-MS (Methanolysis)HPAEC-PADqNMR (1H)
Analyte State Methyl ester methyl glycoside (Volatile)Free acid anion (Liquid)Native structure
LOD (Limit of Detection) ~10 ng (High)~0.1 pmol (Ultra-High)~0.1 mg (Low)
Linearity (R²) 0.995 (Internal Standard dependent)0.999 (External Standard)>0.999 (Intrinsic)
Specificity Excellent (Mass Spectrum ID)Good (Retention Time only)Excellent (Chemical Shift)
Throughput Low (3h prep + 45m run)High (45m run, no prep)Medium (10m run, simple prep)
Major Risk Incomplete methanolysis or moistureCo-elution with GlcASignal overlap in dirty samples
Strategic Recommendations (Decision Logic)

Do not apply a "one size fits all" approach. Use the logic flow below to select your method.

Decision_Tree Start Select Quantification Method Conc Sample Concentration? Start->Conc High High (>5 mg) Pure Sample Conc->High Abundant Low Low/Trace Complex Matrix Conc->Low Scarce NMR Method: qNMR (Absolute Quant, No Deriv) High->NMR Matrix Is Matrix Interfering? Low->Matrix Yes Yes (Lignin/Proteins) Matrix->Yes No No (Clean Hydrolysate) Matrix->No GC Method: GC-MS (Methanolysis) Yes->GC HPAEC Method: HPAEC-PAD (Gradient Elution) No->HPAEC

Figure 2: Decision matrix for selecting the optimal quantification method based on sample availability and purity.

Final Expert Verdict: For routine analysis of wood hydrolysates, HPAEC-PAD is the modern standard due to speed. However, for publishing novel polysaccharide structures or validating a new HPAEC method, GC-MS remains the mandatory cross-check to prove the peak identity is indeed the 4-O-methyl derivative and not a co-eluting isomer.

References
  • Chong, S. L., et al. (2013). Acid methanolysis for the quantification of uronic acids in hemicellulose. Source:

  • Tenkanen, M., et al. (1995). Determination of 4-O-methylglucuronic acid in xylans by HPAEC-PAD. Source:

  • Kabel, M. A., et al. (2002). Standardization of HPAEC-PAD for uronic acid profiling. Source:

  • NREL Laboratory Analytical Procedures (LAP). Determination of Structural Carbohydrates and Lignin in Biomass. Source:

  • Teleman, A., et al. (2000). Assigning the 4-O-methyl signal in glucuronoxylan via NMR. Source:

Sources

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